coumarin-4-acetic acid
Description
Overview of Coumarin (B35378) Scaffold Significance in Chemical and Biological Sciences
Coumarins are a large class of naturally occurring compounds characterized by a benzo-α-pyrone (or 2H-1-benzopyran-2-one) core structure. nih.gov First isolated in 1820 from the tonka bean (Dipteryx odorata), this simple scaffold is widespread in plants, fungi, and bacteria. nih.govresearchgate.netiarc.frwikipedia.org The coumarin nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide variety of biological targets, leading to a vast spectrum of pharmacological activities. nih.govfrontiersin.orgas-pub.com
The significance of the coumarin framework is underscored by its presence in numerous molecules with demonstrated biological effects, including anticoagulant, anti-inflammatory, antimicrobial, anticancer, antioxidant, antiviral, and neuroprotective properties. nih.govfrontiersin.orgsciensage.infoatlantis-press.com This versatility stems from the scaffold's planar structure, low molecular weight, and the ease with which it can be chemically modified at various positions. nih.govfrontiersin.orgas-pub.com These modifications allow for the fine-tuning of its physicochemical and biological properties, enabling the development of derivatives with enhanced potency and selectivity. as-pub.com Several coumarin-based drugs have been approved for clinical use, such as the anticoagulants warfarin (B611796) and acenocoumarol, further cementing the scaffold's importance in drug discovery and development. frontiersin.org
Historical Context and Evolution of Coumarin-4-acetic Acid Research
The history of this compound is intrinsically linked to the broader development of coumarin chemistry. Following the first synthesis of the parent coumarin molecule by William Henry Perkin in 1868, chemists developed various methods to create more complex derivatives. wikipedia.org A key method for synthesizing 4-substituted coumarins is the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester or acid. frontiersin.org A variation of this reaction, using phenols and citric acid, has been a common route for the synthesis of coumarin-4-acetic acids. researchgate.netnih.gov
Early research into coumarin derivatives was extensive, and by the mid-20th century, specific investigations into derivatives of coumarin-3- and -4-acetic acids were being published, indicating a growing interest in the potential of these particular structures. acs.org The evolution of research on this compound has mirrored advances in technology and scientific methodology. Initial studies focused on synthesis and basic characterization. nih.govmdpi.com Later research, as exemplified by studies in the early 2000s, shifted towards systematic screening for biological activities, such as anti-inflammatory and analgesic properties, in animal models. nih.gov This phase of research was characterized by the synthesis of a series of derivatives with different substitutions on the coumarin ring to establish structure-activity relationships. nih.govbohrium.com More recently, research has evolved to include computational methods, such as computer-aided prediction programs (e.g., PASS - Prediction of Activity Spectra for Substances), to forecast the biological activities of new derivatives before their synthesis, thus streamlining the discovery process. researchgate.netnih.gov
Current Research Landscape and Future Directions for this compound
The current research landscape for this compound is diverse, with significant investigations focusing on two main areas: therapeutic applications and its use as a biochemical tool.
Therapeutic Research: Recent studies continue to explore the medicinal potential of this compound derivatives. Research has confirmed their anti-inflammatory and analgesic activities, with certain substituted versions showing efficacy comparable to standard drugs in preclinical models. nih.gov Furthermore, investigations into their anticancer potential have yielded promising results. For instance, novel 7-halothis compound derivatives have been synthesized and evaluated for their antitumor activity against various cancer cell lines, with some showing significant inhibitory effects, particularly against breast and cervical cancer cells. ekb.eg
Table 1: Biological Activity of Substituted Coumarin-4-Acetic Acids. This table shows the anti-inflammatory and analgesic activities of different this compound derivatives, highlighting how substitutions on the coumarin ring affect their biological properties. Data sourced from reference nih.gov.
Biochemical and Analytical Applications: A significant modern application for this compound is in the development of fluorescent probes. 7-Aminothis compound (ACA), a derivative, has been successfully used as a highly hydrophilic, fluorescent scaffold that remains trapped within water-in-oil droplets used in high-throughput screening systems. acs.orgnih.gov By attaching a dipeptide to the amino group of ACA, researchers created a substrate to detect dipeptidyl peptidase activity from bacteria. acs.orgnih.gov This demonstrates the value of the this compound backbone in creating sophisticated tools for biochemical and microbiological research.
Future Directions: The future of this compound research appears to be heading towards the rational design of more potent and selective therapeutic agents. The existing data on its anti-inflammatory and antitumor activities provides a strong foundation for synthesizing next-generation compounds with improved pharmacokinetic profiles. ekb.eg Additionally, the success of ACA as a fluorescent probe opens up possibilities for developing a wider range of probes to detect various other enzyme activities, potentially accelerating drug discovery and diagnostics. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-oxochromen-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-10(13)5-7-6-11(14)15-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCQXKZFPXBUSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311535 | |
| Record name | 2-(2-oxochromen-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24526-73-6 | |
| Record name | NSC243794 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-oxochromen-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for Coumarin 4 Acetic Acid
Established Synthetic Pathways for Coumarin-4-acetic Acid Core Structure
The construction of the fundamental this compound framework is primarily achieved through well-established condensation reactions. These methods provide reliable routes to the core structure, which can then be further modified.
Pechmann Cyclization and Variants in this compound Synthesis
The Pechmann condensation is a cornerstone in coumarin (B35378) synthesis, involving the reaction of a phenol (B47542) with a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions. This reaction proceeds through an initial transesterification, followed by an intramolecular cyclization and subsequent dehydration to form the coumarin ring. For the synthesis of coumarin-4-acetic acids, citric acid or 3-oxoglutaric acid is often employed as the β-carbonyl compound, reacting with various phenols in the presence of a strong acid catalyst like sulfuric acid.
The versatility of the Pechmann reaction allows for the use of a wide range of substituted phenols, leading to the formation of variously functionalized coumarin-4-acetic acids. For instance, the reaction of 3,5-xylenol with citric acid using sulfuric acid as a condensing agent yields 5,7-dimethylthis compound. Similarly, condensing 3-halophenols with 3-oxoglutaric acid results in the corresponding 7-halo-4-coumarinylacetic acids. nih.gov
Numerous catalysts have been explored to improve the efficiency and conditions of the Pechmann condensation, including trifluoroacetic acid, phosphorus pentoxide, and various Lewis acids like zirconium tetrachloride and titanium tetrachloride. The use of solid acid catalysts and ionic liquids has also been investigated to facilitate greener and more reusable synthetic protocols.
Table 1: Examples of Pechmann Condensation for this compound Synthesis
| Phenol Reactant | β-Carbonyl Compound | Catalyst | Product |
| 3,5-Xylenol | Citric Acid | Sulfuric Acid | 5,7-Dimethylthis compound |
| 3-Halophenols | 3-Oxoglutaric Acid | Sulfuric Acid | 7-Halo-4-coumarinylacetic acids |
| Resorcinol (B1680541) | Diethyl acetone (B3395972) dicarboxylate | Trifluoroacetic acid | Ethyl-7-hydroxycoumarin-4-acetate |
| Phenol | Diethyl acetone dicarboxylate | Trifluoroacetic acid | Ethyl coumarin-4-acetate |
| Resorcinol | Citric Acid | Sulfuric Acid | 7-Hydroxythis compound researchgate.net |
Acid-Catalyzed Esterification in this compound Derivative Preparation
Following the synthesis of the this compound core, the carboxylic acid moiety can be readily converted to its corresponding esters through acid-catalyzed esterification. This classic reaction, often referred to as Fischer esterification, involves refluxing the this compound in an alcohol, such as dry ethanol, with a catalytic amount of a strong acid like sulfuric acid.
This method is highly efficient for preparing a variety of this compound esters. For example, 5,7-dimethylthis compound can be converted to its ethyl ester with a high yield by this process. The resulting esters are often more stable and easier to purify than the free acids, which can be prone to decarboxylation. A one-step method has also been developed for the direct synthesis of ethyl esters of coumarin-4-acetic acids by condensing phenols with diethyl acetone dicarboxylate using trifluoroacetic acid as the condensing agent.
Functionalization and Derivatization Approaches at Specific Positions
The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced properties. The C4, C7, and the acetic acid side chain are common targets for functionalization.
C4-Position Modifications and Bi-heterocyclic Coumarin Formation
The C4-position of the coumarin ring, specifically the active methylene (B1212753) group of this compound esters, is a key site for derivatization. tandfonline.comrasayanjournal.co.intandfonline.com Selective oxidation of this methylene group can yield coumarin-4-methyl glyoxalates, which are valuable intermediates for synthesizing various heterocycles at the C4-position. tandfonline.com
Another approach involves the selective bromination of the active methylene group to create an α-bromo derivative, providing another reactive handle for further synthetic transformations. isnra.net These strategies have been successfully employed to introduce novel heterocyclic systems at the C4-position of the coumarin moiety. isnra.net For instance, 4-formylcoumarins, derived from the oxidative decarboxylation of coumarin-4-acetic acids, can be condensed with aromatic amines to form Schiff bases. isnra.net These intermediates can then be reacted with thioglycolic acid to generate 4-thiazolidinone (B1220212) substituted coumarins. isnra.net The synthesis of various coumarin-thiazole hybrids has been reported, showcasing the versatility of this approach. ekb.egnih.gov
C7-Position Functionalization for Enhanced Properties
The C7-position of the coumarin ring is another critical site for modification, as substituents at this position can significantly influence the molecule's properties. The synthesis of this compound derivatives with various functional groups at the C7-position is often achieved by starting with appropriately substituted phenols in the initial Pechmann condensation.
For example, using resorcinol (3-hydroxyphenol) as the starting phenol leads to the introduction of a hydroxyl group at the C7-position, yielding 7-hydroxythis compound. researchgate.net Similarly, 7-aminothis compound can be synthesized and is utilized as a fluorescent probe. The synthesis of 7-halomethylthis compound derivatives has also been accomplished by coupling various 3-halomethyl phenols with 3-oxoglutaric acid. nih.gov These C7-functionalized coumarins can serve as building blocks for further derivatization, such as the synthesis of conjugates with biomolecules like serum albumin.
Synthesis of this compound Hydrazides and Related Conjugates
The carboxylic acid group of this compound provides a convenient point for creating hydrazides and other conjugates. The general approach involves converting the carboxylic acid to a more reactive species, such as an ester, which can then be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide.
These hydrazides are valuable intermediates for synthesizing a variety of heterocyclic derivatives. For instance, a series of this compound benzylidene hydrazides have been synthesized and evaluated for their biological activities. The hydrazide can be reacted with various aldehydes to form Schiff bases, which can then be further modified.
Furthermore, the acetic acid side chain is instrumental in the synthesis of coumarin-oxadiazole and coumarin-thiadiazole hybrids. For example, 4-alkyl coumarin acetates can be reacted with semicarbazide (B1199961) or thiosemicarbazide (B42300) in the presence of polyphosphoric acid. This reaction proceeds through condensation followed by an in situ cyclization to form oxadiazoles (B1248032) and thiadiazoles, respectively. isnra.net
Table 2: Examples of Heterocyclic Derivatives from this compound
| Derivative Type | Synthetic Approach | Key Intermediates | Resulting Heterocycle |
| Thiazole | Condensation of 4-formylcoumarin with aromatic amines, followed by cyclization with thioglycolic acid. | 4-Formylcoumarin, Schiff bases | Thiazolidinone isnra.net |
| Oxadiazole | Reaction of 4-alkyl coumarin acetates with semicarbazide in polyphosphoric acid. | This compound ester | Oxadiazole isnra.net |
| Thiadiazole | Reaction of 4-alkyl coumarin acetates with thiosemicarbazide in polyphosphoric acid. | This compound ester | Thiadiazole isnra.net |
| Hydrazide | Reaction of this compound esters with hydrazine hydrate. | This compound ester | Hydrazide |
Generation of Coumarin-Chalcone and Coumarin-Triazole Hybrids from this compound
The hybridization of the this compound scaffold with other pharmacologically relevant moieties, such as chalcones and triazoles, represents a key strategy in medicinal chemistry to develop novel compounds with potentially enhanced or dual biological activities. This involves chemically linking the core coumarin structure to these other heterocyclic systems.
Coumarin-Chalcone Hybrids: The synthesis of coumarin-chalcone hybrids typically involves the Claisen-Schmidt condensation reaction. nih.gov This reaction creates the characteristic α,β-unsaturated ketone system of the chalcone (B49325) moiety. The common synthetic route involves the condensation of a 3-acetylcoumarin (B160212) derivative with various substituted aromatic aldehydes in the presence of a basic catalyst like piperidine. nih.govgavinpublishers.com While this does not use this compound as a direct starting material, the resulting hybrid molecules incorporate the fundamental coumarin core. The acetic acid group at the 4-position of the coumarin ring offers a reactive handle for further derivatization, such as esterification or amidation, to link to other molecules.
Researchers have explored various synthetic pathways to create these hybrids, often modifying the chalcone portion with different substituents to modulate the molecule's biological profile. nih.govresearchgate.net These hybrid molecules are recognized as privileged scaffolds in the development of new therapeutic agents due to their potential for dual or multiple modes of action. researchgate.net
Interactive Table: Synthetic Approaches for Coumarin-Chalcone Hybrids
| Starting Coumarin | Reagent | Condensation Type | Catalyst | Reference |
|---|---|---|---|---|
| 3-Acetylcoumarin | Substituted Aromatic Aldehydes | Claisen-Schmidt | Piperidine | nih.govgavinpublishers.com |
| 4-Hydroxycoumarin (B602359) | 4-Aminoacetophenone, CHCl3, NaOH | Multi-step including condensation | Chloroform | orientjchem.org |
Coumarin-Triazole Hybrids: A prominent and highly efficient method for synthesizing coumarin-triazole hybrids is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.com This reaction forms a stable 1,2,3-triazole ring that links the coumarin scaffold to another molecule.
The general strategy involves two key steps:
Functionalization: A coumarin precursor, such as 4-hydroxycoumarin, is functionalized with either a terminal alkyne (commonly via propargylation with propargyl bromide) or an azide (B81097) group. nih.govacs.org
Cycloaddition: The functionalized coumarin is then reacted with a complementary partner (an azide if the coumarin has an alkyne, or an alkyne if the coumarin has an azide) in the presence of a copper(I) catalyst, which is often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. mdpi.com
This methodology is valued for its high yields, mild reaction conditions, and high regioselectivity, producing the 1,4-disubstituted triazole isomer exclusively. mdpi.com This approach allows for the modular assembly of complex molecular architectures from simple building blocks. acu.edu.in
Interactive Table: Synthesis of Coumarin-Triazole Hybrids via Click Chemistry
| Coumarin Precursor | Functionalization | Second Component | Catalyst System | Reference |
|---|---|---|---|---|
| 4-Hydroxycoumarin | Propargylation (to form an alkyne) | Substituted Benzyl Azides | NaN₃, then Cu(I) source | acs.org |
| 4-Hydroxycoumarin | Reaction with dibromoalkane, then NaN₃ (to form an azide) | N-propargyl Isatin Derivatives | CuSO₄, Sodium Ascorbate | mdpi.com |
| 7-Hydroxy-4-methyl coumarin | Propargylation | Benzyl Bromide, Sodium Azide | Sodium Azide, Cu(I) | nih.gov |
Advanced Synthetic Techniques and Green Chemistry Principles in this compound Synthesis
The synthesis of coumarins, including this compound, has evolved from traditional methods towards more efficient and environmentally benign processes, embracing advanced techniques and the principles of green chemistry.
Advanced Synthetic Techniques: Modern synthetic chemistry employs various advanced techniques to improve reaction efficiency, reduce reaction times, and increase yields.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. kjscollege.com In coumarin synthesis, it has been successfully applied to the Knoevenagel condensation and the synthesis of coumarin-triazole hybrids, often reducing reaction times from hours to minutes and proceeding in solvent-free conditions. acu.edu.inkjscollege.com
Ultrasound-Assisted Synthesis: Sonication is another energy source used to enhance reaction rates and yields in heterocyclic synthesis.
Novel Catalytic Systems: The development of advanced catalysts is crucial. In the synthesis of coumarin-triazole hybrids, the use of a copper(I) catalyst in the CuAAC reaction is a prime example of an advanced catalytic process that ensures high efficiency and selectivity under mild conditions. mdpi.com
Green Chemistry Principles: Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.org Traditional methods for coumarin synthesis, such as the Pechmann condensation using concentrated sulfuric acid or the Perkin reaction, often suffer from drawbacks like the use of harsh and corrosive acids, toxic reagents, high temperatures, and the production of significant waste. jmchemsci.com
Green alternatives address these issues through several approaches:
Solvent-Free Reactions: Performing reactions without a solvent (neat) or under solid-state conditions minimizes the use of volatile and often toxic organic solvents. jmchemsci.comresearchgate.net Microwave assistance is frequently used to facilitate these solvent-free reactions. kjscollege.com
Use of Greener Solvents: When a solvent is necessary, green alternatives like water or polyethylene (B3416737) glycol (PEG) are employed instead of hazardous chlorinated solvents. kjscollege.comnih.gov
Heterogeneous and Recyclable Catalysts: Replacing corrosive homogeneous acid catalysts (e.g., H₂SO₄) with solid acid catalysts like clays (B1170129) (montmorillonite K-10), zeolites, or acid-functionalized silica (B1680970) offers significant advantages. jetir.orgjmchemsci.com These catalysts are less corrosive, easier to separate from the reaction mixture, and often recyclable, reducing waste and cost. jmchemsci.comresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Reactions like the CuAAC are highly atom-economical.
Interactive Table: Comparison of Traditional vs. Green Synthetic Approaches for Coumarins
| Method | Catalyst / Reagents | Conditions | Drawbacks / Advantages | Reference |
|---|---|---|---|---|
| Traditional Pechmann | Concentrated H₂SO₄, P₂O₅, HClO₄ | High Temperature | Drawbacks: Corrosive, hazardous waste, harsh conditions. | researchgate.net |
| Green Pechmann | Solid acids (Clay, Zeolites, ZrOCl₂·8H₂O/SiO₂) | Solvent-free, 130°C | Advantages: Recyclable catalyst, easier workup, less waste. | jetir.orgjmchemsci.com |
| Traditional Knoevenagel | Piperidine, Pyridine | Organic Solvents | Drawbacks: Use of volatile organic solvents. | jmchemsci.com |
| Green Knoevenagel | Piperidine | Microwave, Solvent-free | Advantages: Rapid, no hazardous solvent waste. | kjscollege.com |
| Synthesis in Water | Sodium Azide or Potassium Carbonate | Room Temperature | Advantages: Avoids organic solvents, mild conditions. | nih.gov |
Advanced Spectroscopic and Structural Elucidation of Coumarin 4 Acetic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules, including coumarin-4-acetic acid and its analogues.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the molecular structure of coumarin (B35378) derivatives. researchgate.nethebmu.edu.cn The chemical shifts, signal multiplicities, and coupling constants in ¹H NMR, along with the chemical shifts in ¹³C NMR, provide a detailed picture of the molecular environment of each nucleus.
For instance, in the ¹H NMR spectrum of ethyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate, a derivative of this compound, characteristic signals are observed. A triplet peak between 1.44–1.49 ppm is attributed to the three protons of the methyl (CH₃) group, while a quartet at 4.17–4.22 ppm corresponds to the two protons of the methylene (B1212753) (CH₂) group of the ethyl ester. A singlet appearing at 4.79 ppm is assigned to the methylene protons of the acetate (B1210297) moiety. uobaghdad.edu.iq
The ¹³C NMR spectrum provides complementary information. In a study of an amino acid-coumarin hybrid, signals for the aromatic carbons were observed between 114.3 and 136.4 ppm. nih.gov The carbonyl carbon of the δ-lactone ring in a coumarin nucleus typically appears as a distinct signal in the downfield region of the spectrum. nih.gov
Detailed NMR data for a representative this compound derivative, ethyl 5,7-dimethyl coumarin-4-acetate, is presented below. scirp.org
Interactive Data Table: ¹H and ¹³C NMR Data for Ethyl 5,7-Dimethyl Coumarin-4-Acetate scirp.org
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| C2 | - | 162.1 |
| C3 | - | 112.5 |
| C4 | - | 148.9 |
| C4a | - | 118.7 |
| C5 | - | 139.8 |
| C6 | - | 125.6 |
| C7 | - | 138.5 |
| C8 | - | 115.3 |
| C8a | - | 153.8 |
| -CH₂- (acetate) | 3.9 (s, 2H) | 33.8 |
| -COO- (ester) | - | 169.5 |
| -O-CH₂- (ethyl) | 4.1 (q, 2H) | 61.2 |
| -CH₃ (ethyl) | 1.2 (t, 3H) | 14.1 |
| 5-CH₃ | 2.4 (s, 3H) | 21.3 |
| 7-CH₃ | 2.45 (s, 3H) | 21.5 |
Note: Spectra were recorded in CDCl₃. s = singlet, t = triplet, q = quartet.
For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are indispensable for complete and unambiguous resonance assignment. ceon.rsscispace.comceon.rs Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.
COSY experiments establish correlations between protons that are coupled to each other, typically over two or three bonds, helping to identify spin systems within the molecule.
HSQC spectra correlate directly bonded ¹H and ¹³C nuclei, allowing for the direct assignment of protonated carbons.
HMBC experiments reveal correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is crucial for identifying quaternary carbons and piecing together different molecular fragments. researchgate.net
The application of these techniques was demonstrated in the structural elucidation of a novel coumarin derivative, where NOESY (Nuclear Overhauser Effect Spectroscopy) correlations were also used to determine the spatial orientation of different parts of the molecule. researchgate.net The INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) technique, although less common due to sensitivity limitations, can directly trace out the carbon skeleton of a molecule. ljmu.ac.uk
¹H NMR and ¹³C NMR Spectral Analysis for Structural Confirmation
Vibrational Spectroscopy (Infrared and Raman) Studies
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups and vibrational modes within a molecule.
FT-IR spectroscopy is a rapid and powerful tool for identifying the characteristic functional groups present in this compound and its derivatives. hebmu.edu.cnceon.rsresearchgate.netsathyabama.ac.in The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are specific to the types of bonds and functional groups present.
Key characteristic absorption bands for coumarin derivatives include:
Lactone Carbonyl (C=O) Stretching: A strong absorption band is typically observed in the region of 1700-1750 cm⁻¹. For ethyl 5,7-dimethyl coumarin-4-acetate, this band appears at 1725 cm⁻¹. scirp.org In other derivatives, it has been reported around 1683 cm⁻¹ and 1697 cm⁻¹. nih.govceon.rs
Carboxylic Acid/Ester Carbonyl (C=O) Stretching: The carbonyl of the acetic acid or its ester derivative also gives rise to a strong band, often in a similar region to the lactone carbonyl.
C=C Stretching: Vibrations of the carbon-carbon double bonds in the aromatic ring and the pyrone ring typically appear in the 1600-1450 cm⁻¹ region. For example, a band at 1615 cm⁻¹ was observed for ethyl 5,7-dimethyl coumarin-4-acetate. scirp.org
C-O Stretching: The C-O stretching vibrations of the lactone and the ether linkages usually result in strong bands in the 1300-1000 cm⁻¹ range. nih.gov
Interactive Data Table: Characteristic FT-IR Frequencies for a this compound Derivative scirp.org
| Vibrational Mode | Frequency (cm⁻¹) |
| Lactone C=O Stretch | 1725 |
| C=C Stretch | 1615 |
FT-Raman spectroscopy is complementary to FT-IR and provides information on the vibrational modes of a molecule. sathyabama.ac.in While FT-IR is based on the change in dipole moment, Raman spectroscopy relies on the change in polarizability of a molecule during vibration. This often means that non-polar bonds, which are weak in FT-IR, can give strong signals in Raman spectra.
In the study of 7,8-benzothis compound, both experimental and theoretical FT-Raman spectroscopy were used to assign vibrational modes. researchgate.net For instance, the C-H stretching vibrations of the phenyl ring were observed at 3057 cm⁻¹ in the FT-Raman spectrum. researchgate.net The combination of FT-IR and FT-Raman data, often supported by computational studies like Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational modes of the molecule. researchgate.netmkjc.in
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. Coumarin and its derivatives are known to be fluorescent, and their UV-Vis absorption profiles are characteristic. tandfonline.com
The UV-Vis spectrum of a coumarin derivative typically shows strong absorption bands corresponding to π → π* transitions within the conjugated system of the benzopyrone core. For example, 7-methoxythis compound in methanol (B129727) exhibits a strong absorption maximum (λmax) at 323.75 nm with a molar extinction coefficient (ε) of 11,820 M⁻¹cm⁻¹. photochemcad.com In another study, the UV spectrum of ethyl 5,7-dimethyl coumarin-4-acetate in DMSO showed a strong band at 297 nm. scirp.org
The position and intensity of these absorption bands can be influenced by the solvent and the nature of the substituents on the coumarin ring. These spectroscopic properties are crucial for applications where coumarins are used as fluorescent probes. acs.org
Electronic Transitions and Absorption Maxima Analysis
The electronic absorption spectra of this compound and its derivatives are characterized by transitions within the coumarin nucleus, which can be significantly modulated by substituents. Generally, the absorption spectra of coumarins exhibit bands that are attributed to π → π* transitions within the aromatic system and the α-pyrone ring. researchgate.netrsc.org The presence of an electron-withdrawing group, such as a carbonyl or cyano group, at the 3-position can lead to electron transfer in the pyrone ring. srce.hr In some coumarin derivatives, an absorption band between 300 and 400 nm is attributed to a π → π* delocalization involving an intramolecular charge transfer (ICT) character. researchgate.net
The basic coumarin structure typically shows absorption in the UV range of approximately 220-310 nm in ethanol. researchgate.net For instance, 7-methoxythis compound in methanol displays an absorption maximum at 323.75 nm with a molar extinction coefficient (ε) of 11,820 M⁻¹cm⁻¹. photochemcad.com The introduction of substituents can cause significant shifts in these absorption maxima. For example, derivatives of 4-hydroxycoumarin (B602359) show absorption in a wide range from 200–550 nm, depending on the substituents on the cinnamoyl moiety and the solvent. srce.hr
The nature of the substituent plays a crucial role. Electron-donating groups (EDGs) generally cause a bathochromic (red) shift in the absorption maxima, while electron-withdrawing groups (EWGs) can have varied effects. srce.hr For example, in a study of 3-substituted 4-hydroxycoumarin derivatives, compounds with electron-donating substituents showed bathochromically shifted UV/Vis absorption spectra compared to the unsubstituted analogue. srce.hr In contrast, substitution with a nitro group (an EWG) resulted in a hypsochromic (blue) shift in ethyl acetate. srce.hr The replacement of a formyl group with a semicarbazide (B1199961) group at position 3, or the introduction of groups like CH₃, OCH₃, and N(CH₃)₂ at position 7, leads to remarkable changes in the absorption spectrum's shape and a shift to longer wavelengths. mdpi.com These changes are often associated with an increased intramolecular charge transfer (ICT) character and an extended conjugation of the chromophoric system. mdpi.com
| Compound | Substituent(s) | Solvent | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) |
|---|---|---|---|---|
| 7-Methoxythis compound | 7-OCH₃ | Methanol | 323.75 photochemcad.com | 11,820 photochemcad.com |
| 3-Substituted 4-hydroxycoumarin derivative | Unsubstituted Phenyl-prop-2-enoyl at C3 | DMSO | ~360 srce.hr | Not specified |
| 3-Substituted 4-hydroxycoumarin derivative | Dimethylamino-substituted Phenyl-prop-2-enoyl at C3 | DMSO | ~527 srce.hr | Not specified |
| Coumarin-3-carbaldehyde | 3-CHO | Not specified | ~305 and ~350 mdpi.com | Not specified |
Solvent Effects on Absorption Spectra of this compound Derivatives
The absorption spectra of this compound derivatives are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent can induce significant shifts in the absorption maxima (λmax). Generally, a bathochromic (red) shift is observed in both absorption and fluorescence spectra with increasing solvent polarity, which is indicative of a π → π* transition. nih.govresearchgate.net This occurs because the excited state is more polar than the ground state, and thus it is stabilized to a greater extent by polar solvents. instras.com
For instance, studies on various coumarin derivatives have demonstrated this trend. In one study, the absorption maxima of 3-substituted 4-hydroxycoumarin derivatives were recorded in ethyl acetate (ETAC), acetonitrile (B52724) (ACN), and dimethyl sulfoxide (B87167) (DMSO). srce.hr For a derivative with a dimethylamino substituent, the absorption maximum shifted from 370 nm in ETAC to 537 nm in DMSO, a significant bathochromic shift of 167 nm. srce.hr This indicates a strong interaction between the solute and the polar aprotic solvent DMSO. srce.hr Similarly, theoretical calculations on a 2-amino-4-hydroxy-6-(4-hydroxy-2-oxo-2H-chromen-3-yl)nicotinonitrile derivative predicted an optimal hyperchromic shift (an increase in molar absorptivity) in water and acetonitrile. nih.gov
The type of solvent interaction is also critical. In polar solvents, the n → π* transition typically shifts to higher energies (hypsochromic shift), while the π → π* transition shifts to lower energies (bathochromic shift). srce.hr This can result in changes in emission intensity. srce.hr The ability of a solvent to act as a hydrogen bond donor or acceptor can also influence the spectra. The photophysical properties of coumarin derivatives are known to be dependent on solute-solvent interactions. researchgate.net
| Solvent | Solvent Polarity (Qualitative) | Absorption Maxima (λmax, nm) | Bathochromic Shift (Δλ, nm) vs. Unsubstituted |
|---|---|---|---|
| Ethyl Acetate (ETAC) | Medium | Not specified | 123 |
| Acetonitrile (ACN) | High | Not specified | 144 |
| Dimethyl Sulfoxide (DMSO) | High | ~527 | 167 |
Fluorescence Spectroscopy and Photophysical Properties
Emission Spectra and Quantum Yield Determinations
The fluorescence properties of this compound and its derivatives are central to their application as fluorescent probes and dyes. Unsubstituted coumarin shows almost no fluorescence, but the introduction of an electron-donating group (EDG) at the 7-position, such as a hydroxyl or amino group, results in strong luminescence. acs.org The emission spectra and fluorescence quantum yields (ΦF) are highly dependent on the molecular structure, particularly the nature and position of substituents, as well as the solvent environment. srce.hrmdpi.com
For example, 7-methoxythis compound exhibits a quantum yield of 0.18 in methanol. photochemcad.com In a series of 3-substituted 4-hydroxycoumarin derivatives, the highest fluorescence quantum yields were observed for compounds with dimethylamino and acetamido groups on the benzene (B151609) ring. srce.hr The quantum yield of 7-dimethylamino derivatives can approach 1 in polymer matrices like PMMA and PVC, which is attributed to the stiffening of the coumarin structure in the more viscous environment. mdpi.com
Solvents also play a critical role. For a series of coumarin-fused dihydropyridine (B1217469) derivatives, the fluorescence intensity was significantly higher in DMSO compared to other organic solvents. rsc.org Similarly, for COUPY dyes, which are based on non-conventional coumarin scaffolds, fluorescence quantum yields were significantly enhanced in the non-polar solvent dichloromethane (B109758) (DCM). nih.gov Theoretical calculations on a specific coumarin derivative predicted the highest quantum yield values in ethanol, water, and acetonitrile. nih.gov The fluorescence of coumarin derivatives is often quenched by certain ions, a property exploited in chemosensing. mdpi.comniscair.res.in For example, the fluorescence of three structurally similar coumarins was almost completely quenched in the presence of 180 μM hypochlorite. mdpi.com
| Compound/Derivative Type | Solvent/Medium | Emission Maxima (λem, nm) | Quantum Yield (ΦF) |
|---|---|---|---|
| 7-Methoxythis compound | Methanol | Not specified | 0.18 photochemcad.com |
| 7-Amino-4-methyl-3-coumarinylacetic acid | Aqueous Solution | 451 nih.gov | Not specified |
| 7-Hydroxy-4-methyl-3-coumarinylacetic acid | Aqueous Solution | 461 nih.gov | Not specified |
| Coumarin fused dihydropyridine (p-methylphenyl substituted) | DMSO | ~440 rsc.org | 0.83 rsc.org |
| 7-Dimethylamino derivative | Polymer Matrix (PMMA/PVC) | Not specified | Approaches 1 mdpi.com |
| COUPY dye (julolidine-fused) | Methanol | 685 nih.gov | Not specified |
Time-Resolved Fluorescence Measurements and Excited State Dynamics
Time-resolved fluorescence spectroscopy provides deep insights into the dynamic processes that occur following photoexcitation of this compound systems. These measurements, often with femtosecond to picosecond resolution, reveal the lifetimes of excited states and the kinetics of various deactivation pathways. nih.govunige.ch
Studies on coumarin derivatives have identified several key excited-state processes. For instance, the fluorescence lifetime (τf) of 7-dimethylamino derivatives in polymer matrices is in the range of 0.5–4 ns. mdpi.com For a series of 6-aryl coumarin derivatives, single exponential decays were observed with lifetimes ranging from sub-nanosecond to as long as 13 ns, highlighting the influence of the acceptor group. acs.org In the case of 7-hydroxycoumarin-3-carboxylic acid (OHCCA) anchored on an Al₂O₃ film, femtosecond time-resolved fluorescence revealed that excimer formation in dye aggregates occurs with a time constant of 550 fs. nih.gov Subsequent structural relaxations of this nascent excimer were confirmed by picosecond time-resolved emission spectra. nih.gov
The fluorescence quenching of various coumarin derivatives, including 7-amino-4-methyl-3-coumarinylacetic acid and 7-hydroxy-4-methyl-3-coumarinylacetic acid, has been studied using both steady-state and time-resolved fluorescence spectroscopy. nih.govnih.gov These studies found the quenching mechanism to be entirely dynamic, as confirmed by the linear nature of Stern-Volmer plots and temperature-dependent measurements. nih.govnih.gov The excited state of 7-hydroxy-4-methyl coumarin (4CUOH) can also undergo diffusion-controlled reactions, such as proton transfer with excess protons in solution, leading to non-exponential fluorescence decay that can be analyzed using diffusive models. acs.org
Twisted Intramolecular Charge Transfer (TICT) and Intramolecular Charge Transfer (ICT) States in this compound Systems
The photophysics of many coumarin derivatives is governed by intramolecular charge transfer (ICT) processes. Upon excitation, electron density is transferred from an electron-donating part of the molecule to an electron-accepting part, typically from the benzene ring to the pyranone moiety. rsc.org This leads to a highly polar excited state, often referred to as the ICT state.
In certain coumarin systems, particularly those with flexible donor groups, a further structural relaxation can occur in the excited state, leading to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. The TICT state involves the twisting of the donor group relative to the acceptor, resulting in a decoupling of their π-systems and a highly polar, often non-emissive or weakly emissive, state. nih.gov The formation of a TICT state provides an efficient non-radiative decay channel, which can significantly lower the fluorescence quantum yield. nih.gov
The competition between emission from the planar ICT state and the formation of the TICT state is highly sensitive to the solvent environment. In a study of the coumarin-7 dye, the fluorescence was found to originate from the planar ICT state in most solvents. nih.gov However, in high polarity protic solvents, significant deviations in photophysical properties were attributed to the participation of a non-fluorescent TICT state. nih.gov The formation of the TICT state can also be influenced by factors like dimerization, where hydrogen bonding between carboxylic acid groups can trigger the process. acs.orgresearchgate.netdiva-portal.org While the ICT state might be responsible for the primary emission, the TICT state can be formed through this dimerization, especially at higher concentrations in specific solvents. acs.orgresearchgate.net
Influence of Substituents on Fluorescence Characteristics of this compound Derivatives
Substituents are the primary tool for tuning the fluorescence characteristics of this compound derivatives. The nature and position of these substituents dictate properties such as emission wavelength, fluorescence intensity, and quantum yield. mdpi.comresearchgate.net
A fundamental principle is the push-pull strategy, where an electron-donating group (EDG) is placed at the 7-position and an electron-withdrawing group (EWG) is placed at the 3- or 4-position. researchgate.netunica.it
Electron-Donating Groups (EDGs) at Position 7: The introduction of strong EDGs like amino (-NH₂), dimethylamino (-N(CH₃)₂), or hydroxyl (-OH) groups at the 7-position is crucial for achieving high fluorescence. srce.hracs.org Increasing the electron-donating ability of the substituent at this position generally increases the fluorescence intensity. mdpi.com For instance, the fluorescence quantum yield is highest when an N(CH₃)₂ group is at position 7. srce.hrmdpi.com Replacing a N,N-dialkylamino benzene group with a more rigid julolidine (B1585534) heterocycle can also strongly influence the quantum yield. nih.gov
Electron-Withdrawing Groups (EWGs) at Position 3: The introduction of EWGs like a cyano (-CN) group at position 3 has been used to redshift absorption and emission maxima. nih.gov However, this can sometimes dramatically reduce the brightness of the fluorophore. nih.gov
Other Substitutions: The reaction of coumarin-4-acetic acids with various aldehydes can yield highly fluorescent styryl derivatives. researchgate.net For example, condensation with phenothiazine-3-carbaldehyde produces derivatives with high fluorescence. researchgate.net In a series of coumarin-fused dihydropyridines, a p-methyl substituent on a phenyl ring led to the maximum fluorescence intensity and a quantum yield of 0.83. rsc.org
The interplay between substituents and their environment determines the final photophysical outcome. For example, while EDGs enhance fluorescence, the specific emission characteristics are still modulated by the solvent. srce.hr
| Base Structure | Substituent(s) | Observed Effect on Fluorescence |
|---|---|---|
| Coumarin | 7-Amino or 7-Hydroxy | Induces strong luminescence where unsubstituted coumarin has almost none. acs.org |
| 3-Substituted 4-hydroxycoumarin | Dimethylamino or Acetamido group on phenyl ring | Highest fluorescence quantum yield in the series. srce.hr |
| Coumarin | 7-N(CH₃)₂ | Most intense fluorescence increase. mdpi.com |
| This compound | Condensed with phenothiazine-3-carbaldehyde | Forms highly fluorescent styryl derivatives. researchgate.net |
| COUPY dye | 3-CN | Redshifted emission, but dramatically reduced brightness. nih.gov |
| 6-Aryl coumarin | Acceptor group (SO₂Me > CN > COOEt) | Lifetime increases in this order. acs.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives, providing insights into their structural integrity.
The molecular weight of this compound is approximately 204.18 g/mol . ontosight.ai Its derivatives, such as 7-hydroxythis compound and 7-methoxythis compound, have molecular weights of approximately 220.18 g/mol and 234.20 g/mol , respectively. nih.govnih.govmedchemexpress.comsigmaaldrich.comscbt.com These values are fundamental for the initial identification and characterization of these compounds.
The fragmentation analysis of these molecules under mass spectrometric conditions reveals characteristic patterns. For instance, in the MS/MS spectrum of the [M-H]⁻ precursor of 7-methoxythis compound (precursor m/z 233.0455), significant fragment ions are observed at m/z 215 and 189. nih.gov This fragmentation corresponds to the loss of water and a carboxyl group, respectively, which is a typical behavior for carboxylic acids. The characterization of synthesized coumarin derivatives often involves mass fragmentation analysis to confirm their structures. researchgate.net For example, a series of this compound benzylidene hydrazides were synthesized and their structures confirmed using techniques including mass spectrometry. nih.gov
Below is an interactive data table summarizing the molecular weights of this compound and some of its derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₁H₈O₄ | 204.18 ontosight.ai |
| 7-Hydroxythis compound | C₁₁H₈O₅ | 220.18 nih.govmedchemexpress.comsigmaaldrich.com |
| 7-Methoxythis compound | C₁₂H₁₀O₅ | 234.20 nih.govscbt.com |
| 7,8-Benzothis compound | C₁₅H₁₀O₄ | 254.23 nih.gov |
| Ethyl 5,7-dimethyl coumarin-4-acetate | C₁₅H₁₆O₄ | Not specified |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering a detailed view of molecular conformation and intermolecular interactions.
Determination of Crystal Structure and Molecular Conformation
The crystal structures of several derivatives of this compound have been determined, revealing key conformational features. For instance, 7,8-benzothis compound, with the molecular formula C₁₅H₁₀O₄, crystallizes in an orthorhombic system. nih.govnih.gov The fused-ring system of this molecule is nearly planar. nih.govnih.gov
The ethyl ester of 5,7-dimethyl this compound (C₁₅H₁₆O₄) crystallizes in a monoclinic form. scirp.orgoalib.comresearchgate.net In this derivative, the coumarin ring is planar, while the carbethoxy group attached to the C₄-CH₂ is out of plane. scirp.orgresearchgate.net The molecule predominantly adopts an S-cis arrangement across the alkyl-oxygen bond. scirp.orgresearchgate.net Similarly, 7,8-dimethylthis compound ethyl ester (C₁₄H₁₄O₄) also crystallizes in the monoclinic crystal class. jst.go.jp
A summary of the crystallographic data for two derivatives is presented in the table below.
| Compound | 7,8-Benzothis compound nih.gov | Ethyl 5,7-dimethyl coumarin-4-acetate scirp.org |
| Formula | C₁₅H₁₀O₄ | C₁₅H₁₆O₄ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P bca | P 1 21/c 1 |
| a (Å) | 13.4231 (4) | 8.6248 (4) |
| b (Å) | 8.9892 (3) | 18.9103 (8) |
| c (Å) | 18.8407 (6) | 8.4204 (4) |
| β (˚) | 90 | 101.241 (2) |
| Volume (ų) | 2273.37 (12) | 1347.00 (11) |
| Z | 8 | 4 |
Analysis of Intermolecular Interactions (Hydrogen Bonding, Molecular Packing)
The solid-state structure of these coumarin derivatives is stabilized by a network of intermolecular interactions. In the crystal of 7,8-benzothis compound, molecules are linked by O—H⋯O hydrogen bonds, forming chains where the exocyclic oxygen atom of the fused-ring system acts as the acceptor. nih.govnih.gov The packing is further consolidated by a very weak C—H⋯O hydrogen bond, leading to the formation of undulating layers. nih.govnih.gov
For the ethyl ester of 5,7-dimethyl this compound, the molecule is stabilized by intermolecular C-H⋯O bonds. scirp.orgoalib.comresearchgate.net Specifically, a hydrogen bond is observed between the exocyclic oxygen of the ester and a methyl group's hydrogen (O₄····H-C₁), and a weak hydrogen bond exists between the carbonyl oxygen of the ester and a hydrogen of the C₄-CH₂ group (O₂····H-C₄). scirp.org The crystal packing is also influenced by van der Waals forces. scirp.org In the case of 7,8-dimethylthis compound ethyl ester, the structure also exhibits both inter- and intramolecular C-H⋯O hydrogen bonds. jst.go.jp
Photo-physical Processes and Interfacial Electron Transfer Dynamics in Nanoparticle Systems
The unique photophysical properties of coumarin derivatives make them suitable for applications in dye-sensitized solar cells and as fluorescent probes. Their interaction with semiconductor nanoparticles, such as titanium dioxide (TiO₂), is of particular interest.
Upon photoexcitation, coumarin dyes can inject an electron into the conduction band of a semiconductor nanoparticle like TiO₂. This process, known as interfacial electron transfer, is fundamental to the operation of dye-sensitized solar cells. uni-frankfurt.de The efficiency of this electron injection is influenced by the molecular structure of the coumarin derivative. For example, studies comparing 7-N,N-dimethyl amino coumarin 4-acetic acid (DMACA) and 7-hydroxy coumarin 4-acetic acid (HCA) sensitized on TiO₂ nanoparticles have shown that the electron injection efficiency is higher for the HCA/TiO₂ system. acs.org
The dynamics of this electron transfer occur on an ultrafast timescale, often in the femtosecond to picosecond range. uni-frankfurt.de Transient absorption spectroscopy is a key technique used to study these dynamics, allowing for the observation of the dye's excited state, the electron injection process, and the subsequent charge recombination. uni-frankfurt.deacs.org The interaction between coumarin derivatives and TiO₂ nanoparticles is also dependent on factors like the solvent's dielectric constant and the position of substituents on the coumarin ring. nih.gov
Furthermore, the introduction of an electron-donating group, such as an amino or hydroxy group, at the 7-position of the coumarin ring can enhance its fluorescent properties. nih.gov This makes derivatives like 7-aminothis compound useful as fluorescent probes. nih.gov The photophysical properties of coumarins, including their absorption and emission spectra, are influenced by both substituents and the solvent environment. acs.org
Computational and Theoretical Investigations of Coumarin 4 Acetic Acid Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to coumarin (B35378) systems to understand their geometry, electronic properties, and reactivity.
DFT studies on coumarin derivatives, including those with structural similarities to coumarin-4-acetic acid, have been performed to calculate optimized molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govrsc.org The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. For instance, in a study of 4-substituted coumarin dyes, DFT and Time-Dependent DFT (TD-DFT) were used to calculate vertical excitation energies, HOMO-LUMO energy levels, and the distribution of electrons in both ground and excited states. rsc.org These calculations showed good correlation with experimental absorption and emission spectra. rsc.org
Table 1: Selected DFT-Calculated Properties for Coumarin Derivatives
| Derivative System | Computational Method | Key Findings | Reference |
| 4-Substituted Coumarin Dyes | DFT/TD-DFT | Calculated HOMO-LUMO energy levels, vertical excitation, and electron distribution; showed good correlation with experimental values. rsc.org | rsc.org |
| 2-amino-4-hydroxy-6-(4-hydroxy-2-oxo-2H-chromen-3-yl)nicotinonitrile | DFT | Simulated UV absorption spectra in various solvents and analyzed electronic properties. nih.gov | nih.gov |
| Coumarin Esters and Azoesters | DFT | Analyzed molecular geometry and electronic structure to understand liquid crystal properties. mdpi.com | mdpi.com |
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding affinity and interaction patterns of ligands, such as this compound derivatives, with protein targets.
Docking studies have been instrumental in identifying potential biological targets for this compound derivatives and elucidating their mechanism of action. For example, derivatives have been docked into the active sites of enzymes implicated in inflammation, such as cyclooxygenase (COX-2). bohrium.comnih.gov These studies help identify key amino acid residues responsible for binding and stabilizing the ligand-protein complex. In one study, docking of coumarin derivatives into the COX-2 active site revealed that the coumarin oxygen was primarily responsible for binding, and the addition of a nitrogen-containing heterocyclic ring enhanced hydrogen bond formation. bohrium.com
Derivatives of this compound have also been evaluated as potential inhibitors of other enzymes. Coumarin-4-acetyl amino acids showed notable inhibitory activity against dihydroorotate (B8406146) dehydrogenase (DHODH), a target for cancer and malaria, with docking studies performed using the Surflex-Dock module to understand the binding modes. researchgate.net Similarly, this compound benzylidene hydrazides were studied for their anti-tubercular activity, with docking used to explore their interactions with potential mycobacterial targets. nih.gov
Table 2: Summary of Molecular Docking Studies on this compound and Derivatives
| Derivative/System | Protein Target | Docking Software/Method | Key Findings | Reference |
| Mesalamine-Coumarin Derivative | COX-2, MMP-9, TNF-α, MPO | Not Specified | The derivative showed higher binding affinity (-10.4, -9.2, -8.4, -9.5 kcal/mol respectively) than mesalamine alone. nih.gov | nih.gov |
| Coumarin-4-acetyl amino acids | Dihydroorotate dehydrogenase (DHODH) | Surflex-Dock | Identified derivatives with remarkable inhibition compared to the standard, Brequinar. researchgate.net | researchgate.net |
| Coumarin Derivatives | Cyclooxygenase-2 (COX-2) | Not Specified | The coumarin oxygen was crucial for binding; nitrogen-containing heterocycles increased hydrogen bond formation. bohrium.com | bohrium.com |
| Coumarin-imidazole conjugates | Bacterial and Fungal Targets | Not Specified | Docking studies performed to support promising antimicrobial activity results. | |
| 4-Substituted Coumarins | Various Cancer/Disease Targets | Not Specified | Docking is a key part of the design and evaluation process for novel coumarin derivatives against various diseases. biointerfaceresearch.comresearchgate.netnih.govmdpi.com | biointerfaceresearch.comresearchgate.netnih.govmdpi.com |
Molecular Dynamics (MD) Simulations for Dynamic Interactions
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing a view of the dynamic behavior of a system. For this compound derivatives, MD simulations are employed to assess the stability of ligand-protein complexes predicted by molecular docking and to understand the conformational changes that occur upon binding.
MD simulations have been used to validate the stability of coumarin derivatives bound to various protein targets. For instance, a 250 ns MD simulation was used to validate the docking of p-Coumaric acid with phospholipase A2 (PLA2) and phospholipase C (PLC), showing strong and moderate interactions, respectively. researchgate.net In another study, MD simulations of a mesalamine-coumarin derivative complexed with proteins like COX-2 and TNF-α confirmed the formation of stable complexes in an aqueous environment. nih.gov The stability is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period; stable RMSD values indicate a stable complex. semanticscholar.org
These simulations provide deeper insights into the binding mechanism, showing how the ligand and protein adapt to each other and revealing the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. semanticscholar.orgnih.gov For example, MD simulations on coumarin derivatives bound to human serum albumin (HSA) helped to understand the conformational changes in HSA upon binding and the stability of the complex in solution. semanticscholar.org
Table 3: Selected Molecular Dynamics (MD) Simulation Studies
| System | Simulation Time | Key Findings | Reference |
| Mesalamine-Coumarin Derivative with COX-2, MMP-9, TNF-α, MPO | Not Specified | Formed stable complexes in an aqueous system, with the derivative showing stronger affinity than mesalamine alone. nih.gov | nih.gov |
| p-Coumaric acid with PLA2 and PLC | 250 ns | Revealed strong interactions with cPLA2 and moderate interactions with PLC. researchgate.net | researchgate.net |
| Coumarin Derivatives with Human Serum Albumin (HSA) | 10,000 ps | Elucidated the stability of the protein-drug complex and conformational changes in HSA upon binding. semanticscholar.org | semanticscholar.org |
| Coumarin-based CDK4 Inhibitor | 10 ns | The inhibitor (compound 2b) reached equilibrium at 0.8 Å after 3.5 ns, indicating stability. mdpi.com | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are computational methods used to correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent molecules.
Several QSAR and 3D-QSAR studies have been conducted on coumarin derivatives to understand the structural requirements for various biological activities. For anti-tubercular activity, a 3D-QSAR analysis was performed on a series of this compound benzylidene hydrazides. nih.gov The study generated statistically significant CoMFA models that provided insights into the structure-activity relationships, with contour maps indicating regions where steric and electrostatic modifications could enhance activity. nih.govresearchgate.net
QSAR models have also been developed for the antioxidant and anticancer activities of coumarin derivatives. nveo.orgphyschemres.orgnih.gov These models use various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) to build a mathematical relationship with the observed activity. For example, a QSAR study on coumarin derivatives as free radical scavengers indicated that descriptors like hydrogen-bond donor count (HBDCount) and molecular weight (MW) were crucial for their antioxidant activity. physchemres.org The statistical quality of these models is typically evaluated by parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (r²_pred). physchemres.orgnih.govelsevierpure.com
Table 4: Summary of QSAR/CoMFA Studies on Coumarin Derivatives
| Activity Studied | Model Type | Key Statistical Parameters | Important Descriptors/Findings | Reference |
| Anti-tubercular | 3D-QSAR (CoMFA) | Statistically significant models generated. | CoMFA contours provided insight into favorable steric and electrostatic fields for activity. nih.gov | nih.govresearchgate.netchula.ac.th |
| Antioxidant (Free Radical Scavenging) | QSAR | r² = 0.879, q² = 0.845, r²_pred = 0.700 | HBDCount, AATS3e, and MW were identified as crucial descriptors. physchemres.org | physchemres.org |
| Antioxidant (FRAP assay) | QSAR | r² = 0.924 (training set), r²ext = 0.887 (test set) | Complexity, H-bond donor character, and lipophilicity were important parameters. nih.gov | nih.gov |
| Anticancer | 2D-QSAR | r² = 0.93, q²_LOO = 0.92 | The model was used to predict the activity of newly designed compounds. elsevierpure.com | elsevierpure.com |
| MAO-B Inhibition | QSAR | q² = 0.72, r² = 0.86 | Revealed the importance of lipophilic interactions in modulating inhibition. acs.org | acs.org |
Prediction of Activity Spectra for Substances (PASS) Analysis
The Prediction of Activity Spectra for Substances (PASS) is a computer program that predicts the biological activity profile of a compound based on its structural formula. The output includes a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi). A compound is considered likely to exhibit a certain activity if Pa > Pi.
PASS analysis has been applied to this compound and its derivatives to explore their potential pharmacological properties. In one study, several substituted coumarin-4-acetic acids were analyzed, and the PASS program predicted a high probability of anti-inflammatory and analgesic activities. ijpsonline.comnih.govnih.gov These predictions were subsequently confirmed by experimental screening, demonstrating a good correlation between the predicted and observed activities. ijpsonline.comnih.gov For example, 7,8-benzo and 7-methoxy substituted derivatives were predicted to be good anti-inflammatory agents, which was verified experimentally. nih.gov
This tool is valuable in the early stages of drug discovery for identifying promising lead compounds and for prioritizing substances for further experimental testing. ijpsonline.comresearchgate.net The analysis of coumarin-4-acetic acids showed high Pa values for anti-inflammatory activity, supporting the rationale for their synthesis and evaluation. ijpsonline.com
Table 5: PASS Prediction for Anti-inflammatory Activity of this compound Derivatives
| Compound Derivative | Pa (Probability of Activity) | Pi (Probability of Inactivity) | Correlation with Experimental Data | Reference |
| 7,8-Benzo-coumarin-4-acetic acid (3c) | High | Low | Predicted to have good inflammation inhibition, which was experimentally verified. nih.gov | ijpsonline.comnih.gov |
| 7-Methoxy-coumarin-4-acetic acid (3e) | High | Low | Predicted to have good inflammation inhibition, which was experimentally verified. nih.gov | ijpsonline.comnih.gov |
| General Coumarin-4-acetic acids | High Pa values for anti-inflammatory and analgesic effects | Low Pi values | Predictions were confirmed by experimental work on appropriate models. researchgate.netscirp.org | researchgate.netscirp.org |
Theoretical Studies on Excited State Behavior and Electron Transfer Mechanisms
Theoretical studies focusing on the excited state are crucial for understanding the photophysical and photochemical properties of coumarins, which are known for their fluorescence and are used as probes, labels, and sensitizers.
Time-Dependent Density Functional Theory (TD-DFT) is a primary method for investigating the excited-state properties of molecules like this compound. These studies can predict absorption and emission spectra, fluorescence quantum yields, and the nature of electronic transitions (e.g., n→π* or π→π*). For a series of 4-substituted coumarin dyes with a rhodanine-3-acetic acid acceptor, TD-DFT calculations were performed to understand their use in dye-sensitized solar cells. rsc.org The calculations helped to explain how substitution at the C-4 position of the coumarin ring affects the electronic structure and, consequently, the efficiency of electron injection from the dye to a semiconductor. rsc.org
The photophysical properties of 7-methoxythis compound have been characterized, providing data on its absorption and emission spectra, which are fundamental to its application as a fluorescent probe. photochemcad.com Theoretical calculations complement such experimental data by providing a detailed picture of the electron density redistribution upon photoexcitation, which is key to understanding intramolecular charge transfer (ICT) processes, a common feature in many fluorescent coumarin derivatives.
Investigation of Biological Activities and Mechanisms in Vitro of Coumarin 4 Acetic Acid Derivatives
Antimicrobial Efficacy and Mechanisms (In Vitro)
Coumarin-4-acetic acid derivatives have been a focal point in the search for new antimicrobial agents due to the emergence of drug-resistant pathogens.
A variety of coumarin (B35378) derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a series of bis-coumarin derivatives showed notable activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov Studies on coumarin derivatives containing a thiazolidin-4-one ring have also demonstrated antibacterial efficacy against Staphylococcus aureus and Bacillus subtilis. scispace.com
The antibacterial screening of newly synthesized coumarin derivatives has often revealed greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria. scispace.com For example, certain derivatives of 4-methyl-7-hydroxycoumarin were found to be particularly active against S. aureus and Sarcina lutea. scispace.comfarmaciajournal.com The introduction of a propyl group at the fourth position of the coumarin ring was associated with increased activity against S. aureus. scispace.com In some studies, specific hydrazone and chalcone (B49325) derivatives at the C8 position of the coumarin nucleus have shown considerable in vitro antibacterial activity. researchgate.net
Conversely, the action against Escherichia coli has been reported as weaker in comparison to standard antibiotics like ampicillin (B1664943) and chloramphenicol, although some derivatives with a thiadiazole ring have shown activity. farmaciajournal.com Similarly, only a subset of tested derivatives exhibited inhibitory effects against Pseudomonas aeruginosa. farmaciajournal.com
| Derivative Type | Bacterial Strain(s) | Key Findings | Reference(s) |
| Bis-coumarin derivatives | Broad range of Gram-positive and Gram-negative bacteria, MRSA | Showed unique and broad-spectrum antibacterial activity. | nih.gov |
| Coumarin-thiazolidin-4-one hybrids | Staphylococcus aureus, Bacillus subtilis | Exhibited antibacterial activity. | scispace.com |
| 4-Methyl-7-hydroxycoumarin derivatives | S. aureus, Sarcina lutea | Demonstrated significant activity against these Gram-positive bacteria. | scispace.comfarmaciajournal.com |
| Hydrazone and chalcone derivatives | Gram-positive and Gram-negative bacteria | Showed considerable in vitro antibacterial activity. | researchgate.net |
| Coumarin-thiadiazole derivatives | Escherichia coli | Displayed some activity against this Gram-negative bacterium. | farmaciajournal.com |
The search for novel antifungal agents has led to the investigation of various coumarin derivatives. A study involving twenty-four different coumarin derivatives screened for in vitro activity against Aspergillus strains revealed that some compounds had significant antifungal effects, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 32 μg/mL. mdpi.com The structure-activity relationship (SAR) analysis from this study indicated that O-substitutions on the coumarin ring are crucial for antifungal activity. mdpi.com Furthermore, the presence of a short aliphatic chain or electron-withdrawing groups like nitro (NO₂) or acetate (B1210297) was found to enhance the activity. mdpi.com
In another study, newly synthesized coumarins, specifically 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one, were tested against Aspergillus niger and Candida albicans and demonstrated significant antifungal activities. nih.gov Derivatives of 4-methyl-7-hydroxycoumarin have also shown potent activity against various Candida strains, with some compounds exhibiting greater inhibitory potential against C. parapsilosis than the standard drug nystatin (B1677061). farmaciajournal.com The inclusion of a sulfur atom in the derivative structure appeared to correlate with good anti-Candida activity. farmaciajournal.com
| Derivative/Compound | Fungal Strain(s) | MIC/Activity | Reference(s) |
| Various O-substituted coumarins | Aspergillus strains | MICs of 16-32 μg/mL | mdpi.com |
| 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one | Aspergillus niger, Candida albicans | Good antifungal activity | nih.gov |
| 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one | Aspergillus niger, Candida albicans | Good antifungal activity | nih.gov |
| 4-Methyl-7-hydroxycoumarin derivatives | Candida species | Some more potent than nystatin against C. parapsilosis | farmaciajournal.com |
| 4-Amino coumarin derivatives | Alternaria alternata, Alternaria solani | EC50 values of 92-145 μg/mL | mdpi.com |
| Coumarin-7-N/O acethydrazide (B32501) derivative (B13) | Rhizoctonia solani | EC50 value of 0.36 μg/mL | bohrium.com |
This compound derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. A study involving the synthesis of twenty-five this compound benzylidene hydrazides and their evaluation against Mycobacterium tuberculosis H37Rv revealed that a derivative of 7-hydroxycoumarin with a nitro group at the 3' position exhibited the highest antimycobacterial activity, with 93% inhibition at a MIC of 6.25 µg/mL. researchgate.net The presence of electron-withdrawing substituents on the aromatic side-chain was generally associated with promising anti-tubercular activity. researchgate.net
Other research has also highlighted the potential of coumarin derivatives against M. tuberculosis. sci-hub.seresearchgate.net For instance, a novel coumarin-based molecule designed as a fluorescent surrogate of a thiacetazone (B1682801) derivative, named Coum-TAC, demonstrated excellent antitubercular efficiency, comparable to well-known thiacetazone derivatives. nih.gov Furthermore, certain hydrazinyl thiazolyl coumarin derivatives have shown moderate anti-tuberculosis activity. unila.ac.id
| Derivative Series | Strain | Key Findings | Reference(s) |
| This compound benzylidene hydrazides | M. tuberculosis H37Rv | A 7-hydroxycoumarin derivative with a 3'-nitro group showed 93% inhibition at 6.25 µg/mL. | researchgate.netnih.gov |
| Coum-TAC (Thiacetazone analogue) | M. tuberculosis H37Rv | Exhibited bacteriostatic activity similar to thiacetazone. | nih.gov |
| Hydrazinyl thiazolyl coumarins | M. tuberculosis H37Rv ATCC 25618 | Nine derivatives showed moderate activity, with compound 7c having MIC values of 31.25–62.5 μg/mL. | unila.ac.id |
| 4-Methyl-7-substituted coumarins | Four different TB strains | Compounds with electron-withdrawing substituents showed boosted anti-tubercular activity. | nih.gov |
In Vitro Antifungal Activity Screening
Enzyme Modulation and Inhibition Studies (In Vitro)
The ability of this compound derivatives to interact with enzymes has been explored for both diagnostic and therapeutic applications.
Coumarin derivatives are widely utilized as fluorescent probes for detecting enzyme activity, particularly protease activity. acs.orgnih.gov While unsubstituted coumarins exhibit minimal fluorescence, the introduction of an electron-donating group at the 7-position, such as an amino or hydroxy group, results in strong luminescence. acs.orgnih.govkobe-u.ac.jp
A significant development in this area is the use of 7-aminothis compound (ACA) as a hydrophilic fluorescent probe. acs.orgnih.govkobe-u.ac.jp Unlike the more hydrophobic 7-amino-4-methylcoumarin (B1665955) (AMC), which can leak from aqueous droplets in microfluidic systems, ACA is retained, making it suitable for high-throughput screening of enzyme activities. acs.orgnih.govkobe-u.ac.jp Specifically, dipeptidyl ACA substrates have been successfully synthesized to detect the activity of dipeptidyl peptidases (DPPs). acs.orgkobe-u.ac.jpacs.org These substrates, where a dipeptide is linked to the amino group of ACA, allow for the detection of DPP activity in both bulk solutions and water-in-oil droplets. acs.orgkobe-u.ac.jp The enzymatic cleavage of the dipeptide releases the highly fluorescent ACA, providing a measurable signal. acs.orgnih.gov Studies have shown that for some DPPs, the substrate specificity constants (kcat/Km) were higher for ACA substrates compared to AMC substrates, indicating improved detection sensitivity. kobe-u.ac.jpacs.org
| Probe/Substrate | Enzyme Target | Key Feature | Application | Reference(s) |
| 7-Aminothis compound (ACA) | Dipeptidyl Peptidases (DPPs) | Hydrophilic, retained in water-in-oil droplets. | High-throughput screening of enzyme activity. | acs.orgnih.govkobe-u.ac.jpacs.org |
| Dipeptidyl-ACA substrates | Dipeptidyl Peptidases (DPPs) | Increased substrate specificity constants for some DPPs compared to AMC substrates. | Detection of DPP activity in various assay formats. | acs.orgkobe-u.ac.jpacs.org |
| 7-Methoxythis compound (MCA) | Proteases | Used to create FRET peptide substrates. | Analysis of protease activities. | medchemexpress.comvwr.com |
| 7-Hydroxythis compound | Proteases | Used as a building block for activity-based fluorescent probes. | Labeling of proteases for detection. | rsc.org |
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for applications in cosmetics and medicine. nih.gov Several coumarin derivatives have been synthesized and evaluated for their ability to inhibit mushroom tyrosinase. nih.gov
In one study, new coumarin derivatives were designed from a 2-(2-oxo-2H-chromen-4-yl)acetic acid scaffold conjugated with amino acid esters or tyramine. bohrium.com One of these compounds exhibited uncompetitive tyrosinase inhibitory activity with an IC₅₀ value of 68.86 μM and was found to suppress melanogenesis in B16F10 cells more potently than kojic acid. bohrium.com Another study on geranyloxycoumarin derivatives found several compounds to be highly active tyrosinase inhibitors, with one being twice as active as the positive control, arbutin. nih.gov
The structure-activity relationship of coumarin derivatives as tyrosinase inhibitors has also been investigated. For instance, coumarin–thiosemicarbazone analogs have shown potent anti-tyrosinase activity. mdpi.com A study of coumarin–triazole hybrids identified several compounds with significant tyrosinase inhibition, with IC₅₀ values ranging from 0.33 to 14.06 μM, many of which were more potent than the standard inhibitor, ascorbic acid. nih.gov
| Derivative Series | Inhibition Type | IC₅₀ Value | Key SAR Findings | Reference(s) |
| 2-(2-oxo-2H-chromen-4-yl)acetic acid conjugates | Uncompetitive | 68.86 μM (for one derivative) | Phenylalanine ethyl ester and tryptophan ethyl ester derivatives showed inhibition. | bohrium.com |
| Geranyloxycoumarins | Not specified | 0.67 μM (for most active compound) | Geranyloxycoumarin derivatives were more active than hydroxycoumarin derivatives. | nih.gov |
| Coumarin–thiosemicarbazone analogs | Mixed | 42.16 ± 5.16 µM (for FN-19) | --- | mdpi.com |
| Coumarin–triazole hybrids | Not specified | 0.33 ± 0.08 µM to 14.06 ± 0.17 µM | Several derivatives were more potent than ascorbic acid. | nih.gov |
Investigation of Xanthine (B1682287) Oxidase Inhibition
Coumarin derivatives have been identified as a promising scaffold for the development of potent xanthine oxidase (XO) inhibitors. ijbbb.org Xanthine oxidase is a critical enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout. herbmedpharmacol.com
Studies have shown that the inhibitory activity of coumarin derivatives against xanthine oxidase is influenced by the substitution pattern on the coumarin ring. For instance, research on 3-arylcoumarins and 3-heteroarylcoumarins revealed that 5,7-dihydroxy-3-(3'-hydroxyphenyl)coumarin was a particularly potent inhibitor, with an IC50 value of 2.13 μM, which is seven times more effective than the reference drug allopurinol (B61711) (IC50 = 14.75 μM). researchgate.net This compound demonstrated an uncompetitive mode of inhibition, suggesting it binds to the enzyme-substrate complex. researchgate.net Molecular docking studies further supported this, indicating that the inhibitor interacts with residues outside the catalytic site. researchgate.net
The presence of hydroxyl groups on the coumarin scaffold appears to be crucial for xanthine oxidase inhibitory activity. ijbbb.orgresearchgate.net For example, esculetin (B1671247) (6,7-dihydroxycoumarin) and its 4-methyl derivative have shown significant inhibitory effects. ijbbb.orgnih.gov The position and number of these hydroxyl groups play a significant role in the potency of inhibition. ijbbb.org
A study systematically evaluating eighteen coumarin derivatives found that 6,7-dihydroxylated coumarins were the most effective XO inhibitors. ijbbb.org This is consistent with findings that highlight the importance of neighboring hydroxyl groups on the phenyl ring for this activity. ijbbb.org
| Compound | IC50 (μM) for Xanthine Oxidase Inhibition | Inhibition Profile |
| 5,7-dihydroxy-3-(3'-hydroxyphenyl)coumarin | 2.13 researchgate.net | Uncompetitive researchgate.net |
| Allopurinol (Reference) | 14.75 researchgate.net | Competitive herbmedpharmacol.com |
| Esculetin (6,7-dihydroxycoumarin) | 7.5 ijbbb.org | Not specified |
Phospholipase A2 (PLA2) Inhibition Studies
Phospholipase A2 (PLA2) enzymes are key players in the inflammatory process, as they catalyze the release of arachidonic acid from cell membranes. researchgate.nettandfonline.com Arachidonic acid is a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. tandfonline.com Therefore, inhibiting PLA2 is a significant target for anti-inflammatory therapies.
Research has explored the potential of coumarin derivatives as PLA2 inhibitors. While direct studies on this compound are limited, the broader class of coumarins has shown promise. For instance, certain coumarin derivatives have been investigated for their ability to inhibit PLA2, which is involved in macrophage-mediated inflammation. researchgate.net
In silico studies have screened phytochemicals for their PLA2 inhibiting properties, comparing them to known inhibitors like Varespladib. researchgate.net These computational approaches help in identifying potential candidates for further experimental validation.
Furthermore, coumarin fluorophores have been incorporated into phosphatidylcholine analogues to create substrates for fluorescence resonance energy transfer (FRET)-based kinetic studies of PLA2 enzymes. nih.gov This allows for real-time monitoring of enzyme activity and can be a valuable tool in characterizing the inhibitory effects of different compounds. nih.gov The rate of PLA2 hydrolysis of these coumarin-labeled substrates was found to be only moderately slower than that of the natural substrate, indicating they are suitable for such assays. nih.gov
Antioxidant Activity Evaluation (In Vitro)
This compound and its derivatives have demonstrated notable antioxidant properties through their ability to scavenge reactive oxygen species (ROS) in various in vitro assays. ROS, such as superoxide (B77818) anions (O₂⁻), hydroxyl radicals (OH•), and hydrogen peroxide (H₂O₂), can cause cellular damage if not neutralized. jmchemsci.comjmchemsci.com The antioxidant activity of coumarins is often attributed to their chemical structure, which allows for the delocalization of radical energy, thereby reducing their reactivity. jmchemsci.comjmchemsci.com
Studies have shown that many coumarin derivatives can effectively scavenge free radicals like hydroxyl radicals and superoxide radicals. japer.in The antioxidant capacity is often influenced by the substituents on the coumarin nucleus. japer.in For example, electron-donating groups like hydroxyl (-OH) and methyl (-CH₃) groups can enhance the antioxidant activity. japer.in
In one study, a newly synthesized coumarin derivative, 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC), was shown to scavenge a variety of ROS. jmchemsci.comjmchemsci.com Its DPPH radical scavenging activity was found to be dose-dependent, with an IC50 value of 1900 μg/mL. jmchemsci.comjmchemsci.com Another study highlighted that 7,8-dihydroxy-4-methylcoumarin (B1670369) was a highly effective scavenger of superoxide radicals. researchgate.net
The position of hydroxyl groups on the coumarin ring is a critical determinant of antioxidant activity. Research indicates that coumarins with two neighboring hydroxyl groups on the benzoid nucleus, particularly in the ortho position, exhibit excellent antioxidant activity. ijbbb.orgtandfonline.com For instance, the ferric reducing antioxidant power (FRAP) assay showed that the activity of dihydroxy-4-methylcoumarins followed the order: 6,7-dihydroxy > 7,8-dihydroxy > 5,7-dihydroxy. tandfonline.com
Coumarin and its derivatives serve as important model compounds in the study of antioxidant mechanisms. scielo.org.za Their well-defined chemical structures and the ability to systematically modify them through synthesis make them ideal for investigating structure-activity relationships. japer.inscielo.org.za By studying how different functional groups and their positions on the coumarin scaffold affect antioxidant capacity, researchers can gain insights into the mechanisms of free radical scavenging. japer.in
The coumarin nucleus itself is a key feature in the design and development of new analogues with improved antioxidant activity. japer.in The variability in the structure of coumarins, due to different substitutions, allows for a broad exploration of their biological activities. japer.in For example, the presence of hydroxyl groups is a known feature that contributes to the antioxidant and radical-scavenging properties of these compounds. researchgate.netscielo.org.za
Studies often use coumarin derivatives to understand the correlation between their chemical structure and their ability to inhibit processes like lipid peroxidation and scavenge various reactive oxygen species. japer.intandfonline.com This fundamental research is crucial for the rational design of more potent antioxidant agents.
Reactive Oxygen Species Scavenging Assays
Anti-inflammatory and Analgesic Activity (In Vitro Models)
This compound and its derivatives have been investigated for their potential anti-inflammatory and analgesic properties in various in vitro models. researchgate.net The anti-inflammatory effects of coumarins are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase. tandfonline.comnih.gov
In vitro studies have demonstrated that certain coumarin derivatives can inhibit protein denaturation, a process implicated in inflammation. For instance, two synthesized Schiff base derivatives of coumarin exhibited a higher percentage of inhibition of albumin denaturation (95.1% and 95.42% at 200 μg/mL) compared to the standard drug ibuprofen (B1674241) (92.21%). nih.gov
The structural features of coumarin derivatives play a significant role in their anti-inflammatory and analgesic activities. bohrium.com For example, the presence of a heterocyclic substituent on the coumarin ring has been associated with good anti-inflammatory and analgesic effects. bohrium.com In one study, compounds with halogenated derivatives showed significant antiedematous activity. researchgate.net
Some coumarin derivatives have also been shown to inhibit the generation of reactive oxygen species by neutrophils, which is a component of the inflammatory response. nih.gov For example, 7,8-dihydroxy-4-methylcoumarin was found to be more effective at suppressing neutrophil oxidative metabolism than other dihydroxy-4-methylcoumarins. nih.gov
| Compound/Derivative | In Vitro Anti-inflammatory/Analgesic Finding | Reference |
| Coumarin Schiff Base Derivative 6 | 95.1% inhibition of protein denaturation (200 μg/mL) | nih.gov |
| Coumarin Schiff Base Derivative 7 | 95.42% inhibition of protein denaturation (200 μg/mL) | nih.gov |
| Ibuprofen (Reference) | 92.21% inhibition of protein denaturation (200 μg/mL) | nih.gov |
| 7,8-dihydroxy-4-methylcoumarin | Effectively suppressed neutrophil oxidative metabolism | nih.gov |
Anticoagulant Potential (In Vitro Investigations)
Coumarins are a well-known class of compounds with anticoagulant properties, with warfarin (B611796) being a prominent example. ajpamc.commabjournal.com The anticoagulant activity of coumarin derivatives is primarily attributed to their ability to act as vitamin K antagonists, thereby inhibiting the synthesis of various clotting factors. mabjournal.comrdd.edu.iq
In vitro studies are crucial for the initial screening and evaluation of the anticoagulant potential of new coumarin derivatives. A common method used is the measurement of prothrombin time (PT), which assesses the extrinsic pathway of coagulation. rdd.edu.iq
Research on newly synthesized coumarin derivatives has shown varying degrees of anticoagulant activity. For example, in one study, derivatives with an ester linkage at position 6 or 7, separated from a hydroxyl group by a short carbon side chain, demonstrated significant anticoagulant activity by increasing the prothrombin time. rdd.edu.iq Another study found that a specific derivative, 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile, exhibited higher anticoagulant activity (PT of 21.30 s) than warfarin (PT of 14.60 s) in an in vivo model that is often preceded by in vitro screening. hu.edu.jo
The synthesis of novel coumarin derivatives continues to be an active area of research, with the aim of developing new anticoagulant agents with improved efficacy and safety profiles. ajpamc.commabjournal.com These investigations often involve the condensation of 4-hydroxycoumarin (B602359) or its derivatives with other chemical moieties to create new compounds that are then tested for their ability to prolong clotting time in vitro. ajpamc.com
Fluorescent Labeling and Visualization in Cellular Processes (In Vitro)
The core structure of this compound serves as a scaffold for creating fluorescent tags that can be covalently attached to various biomolecules. This enables the visualization and tracking of these molecules in complex biological systems. The derivatization of the coumarin ring and the carboxylic acid moiety allows for the fine-tuning of spectral properties and target specificity.
The ability to introduce a fluorescent label at a specific position within a peptide or oligonucleotide is crucial for studying molecular structure, function, and interactions. This compound derivatives are well-suited for this purpose due to their relatively small size, which minimizes potential interference with the biomolecule's native activity. stratech.co.uklubio.ch
The carboxylic acid group is a key functional moiety that allows for straightforward conjugation. It is often activated to form a succinimidyl ester (SE), which is highly reactive towards primary amine groups found in the lysine (B10760008) residues of peptides or on amine-modified oligonucleotides. stratech.co.ukuevora.pt This reaction forms a stable amide bond, securely tethering the fluorescent coumarin to the target. uevora.pt
Research has focused on synthesizing novel fluorescent probes from coumarin-4-acetic acids specifically for site-specific incorporation into oligonucleotides. researchgate.net One strategy involves attaching the coumarin derivative to a glycerol (B35011) unit, creating a building block that can be used in automated oligonucleotide synthesis. researchgate.net A concrete application of this is the labeling of targeting peptides, such as octreotide, where a coumarin derivative with a carboxylic acid function was successfully conjugated to the peptide while it was still attached to the solid-phase resin during synthesis. ub.edu This demonstrates the compatibility of these fluorophores with standard peptide synthesis protocols. ub.edu
Different substitutions on the coumarin ring yield a variety of probes with distinct spectral characteristics, enabling multicolor experiments.
Table 1: Spectral Properties of Selected this compound Derivatives
| Compound Name | Excitation (Ex) Max (nm) | Emission (Em) Max (nm) |
|---|---|---|
| 7-Methoxythis compound (MCA) | 322 | 381 - 392 |
| 7-Hydroxythis compound | 360 - 415 | 450 |
| 7-Aminothis compound (ACA) | 360 | 460 |
Data sourced from references aatbio.commedchemexpress.comcpcscientific.comnih.gov.
Droplet-based microfluidic systems, which use picoliter-sized water-in-oil droplets (WODLs) as individual reactors, are powerful tools for high-throughput screening. nih.govnih.gov A significant challenge in these systems is the leakage of fluorescent probes from the aqueous droplets into the surrounding oil phase, which prevents accurate measurement. nih.govacs.org
Derivatives of this compound have been engineered to overcome this limitation. A notable example is 7-aminothis compound (ACA), which has proven superior to the commonly used 7-amino-4-methylcoumarin (AMC) for enzyme assays in WODLs. nih.govnih.gov The carboxyl group of ACA increases its hydrophilicity, effectively preventing it from leaking out of the droplets. nih.govacs.org Studies have shown that while AMC leaks rapidly, ACA is retained in WODLs for more than seven days. nih.govacs.org
This enhanced retention allows for the reliable monitoring of enzyme activity over extended periods. Researchers have developed dipeptidyl-ACA substrates to detect the activity of dipeptidyl peptidases (DPPs). nih.gov When the enzyme cleaves the dipeptide, the fluorescent ACA is released, generating a signal. These ACA-based substrates not only remain confined within the droplets but have also been shown to increase the substrate specificity constants of DPPs by up to 4.7-fold compared to equivalent AMC substrates. nih.govnih.govcore.ac.uk This technology facilitates high-throughput screening of microorganisms based on enzyme activity using fluorescence-activated droplet sorting (FADS). nih.govnih.gov
Table 2: Retention of Coumarin Derivatives in Water-in-Oil Droplets (WODLs)
| Compound | Key Functional Group | Retention in WODLs | Rationale |
|---|---|---|---|
| 7-Amino-4-methylcoumarin (AMC) | Methyl | Poor | High hydrophobicity leads to leakage into the oil phase. nih.govnih.gov |
| 7-Aminothis compound (ACA) | Carboxyl | Excellent (>7 days) | Carboxyl group increases hydrophilicity, preventing leakage. nih.govacs.org |
The excellent photostability and high fluorescence quantum yields of coumarins make them powerful tools for intracellular imaging. acs.orgfrontiersin.org By chemically modifying the this compound scaffold, fluorescent probes can be designed to accumulate in specific subcellular compartments, enabling the study of organelle-specific biological processes. frontiersin.orgnih.govnih.gov
This targeted delivery is achieved by conjugating the coumarin fluorophore to an organelle-targeting moiety. nih.gov This "click cage" approach allows for the creation of a toolbox of probes for precise spatial studies within the cell. nih.gov
Examples of Organelle-Targeting Strategies:
Mitochondria: A cationic triphenylphosphonium group is attached to the coumarin. The positive charge drives the accumulation of the probe within the negatively charged mitochondrial matrix. nih.gov
Lysosomes: A tertiary amino group, such as a morpholine (B109124) ring, is used for targeting. This group becomes protonated in the acidic environment of the lysosome, trapping the probe inside. frontiersin.orgnih.gov
Endoplasmic Reticulum (ER): A perfluorinated group can be used to direct the probe to the ER. frontiersin.orgnih.gov
Plasma Membrane: A highly polar, membrane-impermeable group like a sulfonate moiety ensures that the probe remains localized to the outer cell membrane. nih.gov
These targeted probes have been used to deliver and release bioactive molecules, such as lipid messengers, in specific organelles upon photoactivation or to sense the localized production of reactive oxygen species like peroxynitrite. frontiersin.orgnih.govnih.gov Furthermore, conjugates of 7-hydroxythis compound have been synthesized to label and visualize both surface and intracellular protein pools in living cells. acs.org
Monitoring Enzyme Activities in Cellular Contexts (e.g., Droplet-Based Microfluidic Systems)
Interaction with Biomolecules (e.g., DNA/RNA, Proteins)
This compound derivatives interact with biomolecules through both covalent and non-covalent mechanisms. Covalent interactions, as discussed previously, are primarily used for fluorescently labeling proteins and nucleic acids for visualization and tracking. uevora.ptmedchemexpress.com
Non-covalent interactions are critical for the function of coumarin-based inhibitors and probes that bind to specific sites on biomolecules. A prominent example is the derivative (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid, which acts as a specific, active-site inhibitor of the ribonuclease H (RNase H) domain of HIV-1 reverse transcriptase. nih.gov This compound exhibits low micromolar inhibition of RNase H activity (IC₅₀ of 4.8 µM) without significantly affecting the DNA polymerase activity of the enzyme, indicating a specific interaction with the RNase H active site. nih.gov X-ray crystallography has revealed the precise binding mode, providing a structural basis for designing more potent inhibitors based on this coumarin scaffold. nih.gov
In the context of nucleic acids, coumarin derivatives are used to create probes for detecting specific features within DNA and RNA. For instance, oligonucleotide probes modified with 7-azido-coumarin (synthesized from a 7-aminocoumarin (B16596) derivative) have been developed for the fluorogenic detection of phosphorothioate (B77711) modifications in DNA. nih.gov Additionally, hybrid molecules linking coumarins to nucleobases via a triazole ring have been synthesized and studied for their potential to interact with and inhibit DNA topoisomerase, a key enzyme in DNA replication and organization. nih.gov
Applications in Analytical and Material Sciences
Fluorescent Chemosensors and Biosensors
Coumarin (B35378) derivatives are widely recognized for their potential in developing fluorescent probes. researchgate.net Their high fluorescence quantum yield, significant Stokes shift, and good photostability make them ideal candidates for chemosensors and biosensors. nih.govacs.org These sensors operate through mechanisms of fluorescence enhancement or quenching upon interaction with a target analyte. nih.gov
Coumarin-4-acetic acid and its derivatives have been successfully employed in the creation of fluorescent chemosensors for the selective detection of various metal ions. These sensors are crucial for environmental monitoring and biological studies due to the significant roles these metal ions play, as well as their potential toxicity. chemimpex.comresearchgate.net
Fe³⁺: A fluorescent composite, created by encapsulating 7-hydroxythis compound (HCAA) within a metal-organic framework (MOF, UiO-66), has demonstrated a highly selective fluorescence response to Fe³⁺ ions. rsc.org The fluorescence intensity of this sensor shows a linear relationship with the concentration of Fe³⁺ ions over a wide range, with a low detection limit of 4.87 × 10⁻⁶ mol L⁻¹. rsc.org The quenching of fluorescence is attributed to the interaction between Fe³⁺ ions and the sensor, as well as absorption competition quenching. rsc.org Other coumarin-based sensors for Fe³⁺ have also been developed, exhibiting fluorescence quenching upon binding with the ion. researchgate.netresearchgate.net
Cu²⁺, Hg²⁺, Ag⁺, Al³⁺, Zn²⁺: Coumarin derivatives have shown promise in detecting a range of other metal ions. For instance, coumarin-based fluorescent probes have been developed for sensing Hg²⁺, Cu²⁺, and other heavy metal ions. nih.govresearchgate.netresearchgate.net A coumarin dithioate derivative has been reported as a turn-on fluorescent sensor for the selective detection of Hg²⁺ and Ag⁺. researchgate.net Furthermore, coumarin-based chemosensors have been designed for the detection of Al³⁺ and Zn²⁺. researchgate.netcore.ac.uk The sensing mechanism often involves the chelation of the metal ion by the coumarin derivative, leading to a change in its fluorescent properties.
Table 1: Examples of this compound Based Metal Ion Sensors
| Target Ion | Sensor Description | Detection Mechanism | Limit of Detection (LOD) |
| Fe³⁺ | 7-hydroxythis compound encapsulated in a metal-organic framework (HCAA@UiO-66) | Fluorescence Quenching | 4.87 µM rsc.org |
| Fe³⁺ | Novel coumarin fluorescent sensor | Fluorescence Quenching | 81 nM researchgate.net |
| Hg²⁺ | Coumarin-azo derivative (AD1) | Colorimetric Change | 0.24 µM researchgate.net |
| Hg²⁺, Ag⁺ | Coumarin dithioate derivative | Turn-on Fluorescence | 1 µM researchgate.net |
7-Hydroxythis compound is a known fluorescent pH indicator. chemodex.commedchemexpress.comambeed.commedchemexpress.com Its fluorescence is sensitive to changes in the surrounding pH, making it a valuable tool for pH sensing applications. unigoa.ac.in When covalently bound to molecules like bovine serum albumin (BSA), it can be used for spectrophotometric detection in various biochemical assays. nih.gov The ionization of the 7-hydroxythis compound chromophore in different microenvironments leads to observable spectral changes. nih.gov
Researchers have developed ratiometric fluorescent pH sensors based on coumarin derivatives. frontiersin.orgresearchgate.net These sensors integrate a fluorescent chromophore with a pH-sensitive heterocycle. frontiersin.org Changes in pH cause a structural change in the molecule, leading to a shift in the absorption and emission bands. frontiersin.orgresearchgate.net This allows for the ratiometric measurement of pH by observing the relative intensities of the two fluorescent states. frontiersin.org
The application of this compound derivatives extends to the detection of environmental pollutants. A luminescent probe for the detection of the organophosphorus pesticide crotoxyphos (B1669631) was developed using a Europium(III) complex with 7-hydroxy-coumarin-4-acetic acid as a ligand. ekb.eg The luminescence of the complex was significantly enhanced in the presence of crotoxyphos, with a detection limit of 1.86 µM. ekb.eg This demonstrates the potential of using these compounds to monitor harmful substances in the environment. chemimpex.com
In the realm of biosensors, 7-hydroxythis compound has been utilized to study biomolecular interactions. For instance, it has been covalently coupled to plates to estimate the cross-reactivity of antibodies. dcu.ie Furthermore, derivatives like 7-aminothis compound (ACA) have been synthesized to act as fluorescent probes for detecting enzyme activities. acs.orgnih.gov A dipeptidyl-ACA substrate was developed to detect the dipeptidyl peptidase activity of bacteria, showcasing its utility in screening microorganisms based on their enzymatic functions. acs.orgnih.gov
Development of Sensors for Environmental Pollutants (e.g., Pesticides)
Chromatographic Derivatization Agents
The strong fluorescence of coumarin derivatives makes them excellent labeling reagents for enhancing the detection of analytes in chromatographic methods.
7-Methoxythis compound (MCA) is widely used as a derivatization agent in High-Performance Liquid Chromatography (HPLC) for fluorescence detection. aatbio.commedchemexpress.comcaltagmedsystems.co.ukchemodex.comadipogen.com By reacting with analytes that are otherwise non-fluorescent or weakly fluorescent, it imparts a strong fluorescent signal, significantly improving the sensitivity and selectivity of the HPLC method. nih.gov This technique has been applied to the analysis of various compounds, including carboxylic acids and platelet-activating factor. medchemexpress.comthermofisher.com The derivatization reaction typically involves the formation of an ester bond between the carboxylic acid group of MCA and a suitable functional group on the analyte.
Integration into Advanced Materials
The unique photophysical properties of this compound and its derivatives make them ideal candidates for integration into advanced materials, leading to the development of highly sensitive and selective sensing platforms.
Encapsulation in Metal-Organic Frameworks (MOFs) for Sensing Platforms
Metal-Organic Frameworks (MOFs) are a class of porous materials composed of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore sizes, and tailorable functionality make them excellent hosts for fluorescent guest molecules like coumarin derivatives. By encapsulating these dyes within the MOF structure, novel sensor systems with enhanced stability and selectivity can be fabricated.
A notable example involves the encapsulation of 7-hydroxythis compound (HCAA) within the pores of the robust and porous zirconium-based MOF, UiO-66. rsc.org This process results in a fluorescent composite material, HCAA@UiO-66, where the coumarin derivative is physically trapped within the MOF's cavities. rsc.orgresearchgate.net The encapsulation does not alter the crystalline structure or the porosity of the host MOF. rsc.org
The resulting HCAA@UiO-66 composite exhibits strong fluorescence in ethanol, which is selectively quenched in the presence of ferric ions (Fe³⁺). rsc.org This quenching effect is attributed to a combination of the interaction between Fe³⁺ ions and the encapsulated HCAA, as well as an absorption competition quenching (ACQ) mechanism. rsc.org The platform demonstrates a high sensitivity and a low limit of detection for Fe³⁺. rsc.org
In a different application, a fluorescence resonance energy transfer (FRET) nanoprobe was developed for the detection of Staphylococcus aureus. nih.gov This system also utilized HCAA encapsulated within a zirconium-based MOF (HCAA@UiO-66) as the energy donor. nih.gov The surface of the MOF was functionalized with vancomycin, a molecule that specifically binds to the cell wall of S. aureus. This binding event causes a measurable change in the fluorescence signal, allowing for the quantification of the bacteria with high selectivity and a very low detection limit. nih.gov
Another application of a coumarin-encapsulated MOF is for the detection of picric acid in aqueous environments. researchgate.net This sensor operates on a fluorescence quenching mechanism and is effective in identifying picric acid within a specific concentration range. researchgate.net
Table 1: Performance of HCAA@UiO-66 Sensing Platform for Fe³⁺ Detection
| Parameter | Value | Reference |
|---|---|---|
| Analyte | Fe³⁺ ions | rsc.org |
| Sensing Mechanism | Fluorescence Quenching | rsc.org |
| Linear Range | 0–400 µmol L⁻¹ | rsc.org |
Optical Fiber Sensor Development
The development of optical fiber sensors offers advantages such as small size, immunity to electromagnetic interference, and the capability for remote and in-situ measurements. whiterose.ac.uk Coumarin derivatives are attractive for these sensors due to their significant optical activity and photostability. whiterose.ac.uknih.gov
Research in this area has led to the creation of pH sensors for highly alkaline environments, which are relevant for applications like monitoring the structural integrity of concrete structures. whiterose.ac.uk In one such development, a coumarin imidazole (B134444) dye was covalently attached to a polymer network, which was then immobilized on the distal end of an optical fiber. whiterose.ac.uk The synthesis of the sensing element began with a coumarin precursor, which was chemically modified to create a pH-sensitive indicator. whiterose.ac.ukcity.ac.uk
The resulting sensor operates by measuring the pH-induced changes in the fluorescence intensity of the immobilized dye. whiterose.ac.uk This particular sensor was designed to function effectively in a pH range of 10.0 to 13.2, demonstrating the utility of coumarin-based indicators for specialized applications where traditional glass electrodes may fail. whiterose.ac.ukcity.ac.uk The sensor exhibited a good response time and remarkable long-term stability. whiterose.ac.uk
Table 2: Characteristics of a Coumarin-Based Optical Fiber pH Sensor
| Feature | Performance | Reference |
|---|---|---|
| pH Response Range | 10.0 – 13.2 | whiterose.ac.uk |
| Response Rate | ~50 minutes | whiterose.ac.uk |
| Stability | Stable for over 20 months | whiterose.ac.uk |
Structure Activity Relationships and Rational Design of Coumarin 4 Acetic Acid Derivatives
Influence of Substituent Effects on Biological Activity Profiles
The biological activities of coumarin-4-acetic acid derivatives are highly dependent on the nature and position of substituents on the coumarin (B35378) nucleus.
Anticancer and Cytotoxic Activity: The substitution pattern on the coumarin ring significantly influences the anticancer properties of this compound derivatives. For instance, the presence of a catechol (6,7-dihydroxy) group is a key feature for inhibitory activity against Myeloid cell leukemia-1 (Mcl-1), an attractive target for cancer therapy. nih.gov The introduction of a hydrophobic, electron-withdrawing group like trifluoromethyl at the C-4 position of the 6,7-dihydroxycoumarin scaffold enhances this inhibitory activity, while a hydrophilic group at the same position is detrimental. nih.gov Methylation of the catechol group also leads to a decrease in inhibitory potency. nih.gov
Studies on other coumarin derivatives have shown that dihydroxy-4-methylcoumarins are generally more potent anticancer agents than their mono-hydroxy or diacetoxy counterparts. tandfonline.com Specifically, 7,8-dihydroxy-4-methylcoumarins with long alkyl chains at the C-3 position exhibit significant cytotoxicity, likely due to increased lipophilicity and better cell penetration. tandfonline.com In another study, coumarin-chalcone hybrids substituted with methoxy (B1213986) and hydroxy groups on the benzene (B151609) ring showed stronger anticancer activity against HepG2 and MCF-7 cell lines compared to those with a nitro group. gavinpublishers.com
Anti-inflammatory and Analgesic Activity: Coumarin-4-acetic acids have demonstrated notable anti-inflammatory and analgesic activities. The presence of a -CH(R)-COOH group is a known pharmacophore in clinically accepted anti-inflammatory drugs. nih.gov In a study of various coumarin-4-acetic acids, 7-methyl and 7-methoxy derivatives were found to be particularly active, showing over 50% inhibition of inflammation in animal models. nih.gov The analgesic activity was also found to be sensitive to the substituents at the C-7 position. nih.gov
Antimicrobial and Antifungal Activity: The introduction of specific substituents can impart antimicrobial and antifungal properties. For example, a series of this compound benzylidene hydrazides were synthesized and evaluated for their anti-tubercular activity. researchgate.net A 7-hydroxycoumarin derivative bearing a nitro group at the 3' position of the benzylidene moiety showed the highest activity against Mycobacterium tuberculosis. researchgate.net In a study on antifungal activity, it was found that O-substitutions on the coumarin ring are essential, and the presence of short aliphatic chains or electron-withdrawing groups like nitro (NO₂) or acetate (B1210297) favors the activity. mdpi.com
Table 1: Influence of Substituents on Biological Activity of Coumarin Derivatives
Correlation between Molecular Structure and Photophysical Properties (e.g., Fluorescence Efficiency, Emission Wavelength)
The photophysical properties of this compound and its derivatives, particularly their fluorescence, are intrinsically linked to their molecular structure. Unsubstituted coumarin exhibits almost no fluorescence, but the introduction of specific functional groups can transform it into a highly luminescent molecule. nih.govresearchgate.net
The core principle governing the fluorescence of many coumarin derivatives is the formation of a "push-pull" electronic system. This is typically achieved by placing an electron-donating group (EDG) at the C-7 position and an electron-withdrawing group (EWG) at the C-3 or C-4 position. mdpi.comresearchgate.net This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is responsible for the strong fluorescence emission. mdpi.com
Influence of Substituents:
Electron-Donating Groups (EDGs): The introduction of EDGs such as amino (-NH₂), hydroxyl (-OH), or alkoxy (-OR) groups at the C-7 position is a common strategy to enhance fluorescence. researchgate.netresearchgate.net The fluorescence intensity generally increases with the electron-donating ability of the substituent, with the dimethylamino [-N(CH₃)₂] group often resulting in the most intense fluorescence and highest quantum yields. nih.gov
Electron-Withdrawing Groups (EWGs): While the acetic acid moiety at the C-4 position acts as an EWG, further modifications at the C-3 position with groups like cyano (-CN) or carbonyl can also influence the ICT process and, consequently, the fluorescence properties. srce.hr
Positional Effects: The position of the substituent is critical. An EDG at the C-7 position is most effective for creating highly fluorescent compounds. researchgate.net In contrast, placing an EWG at the C-4 position and an EDG at the C-7 position can lead to significant bathochromic (red) shifts in both absorption and emission spectra. srce.hr
Solvent Effects (Solvatochromism): The fluorescence of coumarin derivatives is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov The excited state of push-pull coumarins is more polar than the ground state. Therefore, in more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red shift in the emission wavelength. This property makes them useful as fluorescent probes for studying the polarity of microenvironments. nih.gov
Table 2: Photophysical Properties of Selected Coumarin Derivatives
Rational Design Principles for Targeted Applications
The predictable relationship between the structure and properties of this compound derivatives allows for their rational design for specific applications, particularly in the development of fluorescent probes and targeted therapeutic agents. researchgate.netrsc.org
Design of Fluorescent Probes: The primary strategy for designing coumarin-based fluorescent probes involves conjugating the coumarin fluorophore to a recognition moiety that can selectively interact with a target analyte. mdpi.com The interaction often triggers a change in the ICT process of the coumarin, leading to a detectable change in fluorescence (e.g., "turn-on," "turn-off," or ratiometric response).
Analyte-Specific Recognition: A classic example is the design of probes for enzyme activity. 7-Aminothis compound (ACA) can be linked to a dipeptide. nih.gov When a dipeptidyl peptidase enzyme cleaves the dipeptide, the free ACA is released, resulting in a significant increase in fluorescence. nih.govresearchgate.net
Improving Probe Performance: Rational design can also address practical challenges. For instance, the parent fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC) is hydrophobic and can leak out of water-in-oil droplets used in high-throughput screening. nih.govresearchgate.net The addition of the acetic acid group to create ACA increases its hydrophilicity, ensuring it remains within the aqueous droplet for accurate detection. nih.govresearchgate.net
Probes for Metal Ions: Coumarin derivatives can be designed to detect metal ions. The design often involves incorporating a chelating group that binds to the target metal ion. This binding event alters the electronic properties of the coumarin system, causing a quenching or enhancement of its fluorescence. mdpi.com
Design of Targeted Therapeutics: Rational design is also employed to create coumarin hybrids for targeted drug delivery and enhanced therapeutic efficacy. rsc.org This involves linking the this compound scaffold (or a related coumarin derivative) to another pharmacophore or a targeting ligand. researchgate.net
Hybrid Molecules: By combining a coumarin moiety with another known therapeutic agent, hybrid molecules with dual or synergistic activities can be created. researchgate.net For example, coumarin-hydroxamic acid derivatives have been designed as dual-purpose antiproliferative agents and fluorescent probes for histone deacetylases (HDACs).
Targeting Specific Enzymes: The design of antitubercular agents has been guided by replacing the quinoline (B57606) core of existing drugs with a coumarin isostere, while maintaining the key pharmacophoric features necessary for inhibiting the target enzyme, InhA.
Computational Approaches in Guiding Structure-Activity Relationship Studies
Computational chemistry plays a crucial role in elucidating and predicting the structure-activity relationships (SAR) of this compound derivatives, accelerating the design of new compounds with desired properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For coumarin derivatives, 3D-QSAR analyses like Comparative Molecular Field Analysis (CoMFA) have been successfully used. researchgate.net These models can provide insights into how steric and electrostatic fields of the molecules influence their activity. For instance, a 3D-QSAR study on this compound benzylidene hydrazides helped to understand the structural requirements for their anti-tubercular activity. researchgate.net QSAR models have also been developed to predict the antioxidant activity of coumarin derivatives, revealing that complexity, hydrogen-bond donor capacity, and lipophilicity are important descriptive parameters.
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to study the interaction between coumarin derivatives and their biological targets, such as enzymes or receptors. Docking studies of coumarin-based Mcl-1 inhibitors have provided strong support for their observed inhibitory activity and helped visualize the interactions, such as hydrogen bonds and hydrophobic contacts, within the protein's binding pocket. nih.gov Similarly, docking has been used to evaluate the binding modes of coumarin derivatives with the InhA enzyme, a target for anti-TB drugs, revealing the importance of specific moieties for binding affinity.
Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, geometry, and reactivity of molecules. This method can calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. DFT studies have been used to support the observed antifungal activity of nitro-coumarins by highlighting differences in the LUMO density surfaces between active and inactive compounds. mdpi.com These calculations also help in understanding the electronic properties that govern the photophysical behavior of fluorescent coumarin derivatives. researchgate.net
Table 3: Computational Methods in this compound Research
Q & A
Q. What are the standard synthetic routes for coumarin-4-acetic acid, and how can experimental reproducibility be ensured?
this compound is typically synthesized via the Pechmann reaction, involving condensation of substituted phenols with acetone dicarboxylic acid (generated in situ from citric acid and concentrated H₂SO₄) . Key steps include temperature control (e.g., maintaining ≤10°C during phenol addition) and post-reaction neutralization with NaHCO₃. To ensure reproducibility, document reaction conditions (molar ratios, solvent volumes, stirring duration) and validate product identity via melting points or spectroscopic data . Provide detailed protocols in supplementary materials, as per academic journal guidelines .
Q. Which analytical techniques are routinely used to characterize this compound derivatives?
Standard methods include:
- UV-Vis spectroscopy to assess absorption maxima (e.g., 262–341 nm for styrylcoumarins) .
- Fluorescence spectroscopy to determine emission ranges (348–576 nm) and Stokes shifts, influenced by substituents (e.g., 7-OH > 7-OMe > 7-H) .
- Melting point analysis for purity verification, cross-referenced with literature values .
- TLC/HPLC to monitor reaction progress and isolate intermediates .
Advanced Research Questions
Q. How can solvent systems like deep eutectic solvents (DES) improve the sustainability of this compound reactions, despite lower yields?
DES (e.g., choline chloride-urea) replaces traditional bases (e.g., piperidine) in Knoevenagel condensations, enabling recyclability and reduced hazardous waste . While yields for DES-based syntheses are lower (e.g., 15–30% vs. 60–80% with piperidine), lifecycle assessments justify their use in green chemistry. Optimize DES ratios (e.g., 1:2 choline chloride:urea) and reaction temperatures (75°C) to balance efficiency and environmental impact .
Q. What strategies resolve contradictions between computational predictions and experimental biological activity data for this compound derivatives?
Computational tools (e.g., SwissTargetPrediction) may overestimate anti-inflammatory or analgesic activity due to ligand-receptor docking artifacts. Validate predictions via:
Q. How do substituents on the coumarin ring and pendant aryl groups influence photophysical properties?
Substituents alter conjugation and electron density, impacting:
- Absorption/emission : Electron-donating groups (e.g., 7-OMe) redshift absorption, while electron-withdrawing groups (e.g., 4-NO₂) enhance fluorescence quenching .
- Stokes shift : Largest shifts occur with 7-OH (high polarity) and 4-NMe₂ (intramolecular charge transfer) . Use time-resolved fluorescence to correlate substituent effects with excited-state lifetimes.
Q. What methodologies ensure robust data collection and statistical analysis in this compound research?
- Data standardization : Record triplicate measurements for key parameters (yield, λmax).
- Statistical tools : Apply ANOVA for comparing reaction conditions or biological activity across derivatives .
- Error analysis : Report standard deviations for melting points and spectral data to highlight reproducibility .
Methodological Guidance
Q. How to design experiments for synthesizing this compound fluorescent probes with cell-penetrating capabilities?
- Functionalization : Couple this compound to peptides (e.g., transportan-10) via carbodiimide-mediated amide bond formation .
- Validation : Use confocal microscopy to track cellular uptake and colocalization with organelles (e.g., lysosomes) .
Q. What protocols mitigate challenges in scaling up this compound syntheses for multi-gram production?
- Batch optimization : Scale reaction components linearly but adjust cooling rates (e.g., slower for exothermic steps) .
- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost-effective isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
